3c-b-Fly hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h7H,2-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVNBHFUWKZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2CCOC2=C(C3=C1OCC3)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342708 | |
| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178557-19-2 | |
| Record name | 3c-b-Fly hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178557192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3C-B-FLY HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3JD6TCZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3C-B-Fly Hydrochloride (CAS: 178557-19-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3C-B-Fly hydrochloride is a synthetic research chemical classified as a substituted phenethylamine. Structurally, it is the α-methylated analog of 2C-B-FLY and a dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB).[1][2] Due to its structural relationship with potent serotonergic hallucinogens, 3C-B-Fly is presumed to act as a potent agonist at the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. Given the limited direct research on this specific compound, this guide also incorporates data from its close structural analogs to infer its pharmacological profile and details relevant experimental protocols for its study. It is important to note that the physiological and toxicological properties of this compound have not been extensively studied, and this document is intended for research and forensic purposes only.[1][2]
Chemical and Physical Properties
This compound is a crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 178557-19-2 | |
| Formal Name | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride | |
| Molecular Formula | C₁₃H₁₆BrNO₂ • HCl | |
| Molecular Weight | 334.6 g/mol | |
| Appearance | Crystalline Solid | |
| Purity | ≥95% | |
| Solubility | DMF: 1 mg/ml; DMSO: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | |
| Stability | ≥ 5 years (when stored at -20°C) | |
| Storage | -20°C |
Pharmacological Properties (Inferred from Analogs)
Direct pharmacological data for this compound is scarce. However, its structural similarity to well-characterized psychoactive compounds allows for an inferred pharmacological profile. It is expected to be a potent agonist at 5-HT2A and 5-HT2C receptors, which are the primary targets for classic hallucinogens. The following table summarizes pharmacological data for its close analogs.
| Compound | Receptor | Assay Type | Value |
| 2C-B | 5-HT2A | Functional (EC₅₀) | 1.2 nM |
| 5-HT2C | Functional (EC₅₀) | 0.63 nM | |
| DOB | 5-HT2A | Binding (Ki) | 59 nM |
| 2C-B-FLY | 5-HT2A | Functional | Partial Agonist |
| 5-HT2B | Binding | High Affinity | |
| 5-HT2C | Binding | High Affinity |
Signaling Pathways
As a presumed 5-HT2A and 5-HT2C receptor agonist, this compound is expected to activate intracellular signaling cascades associated with these G protein-coupled receptors (GPCRs).
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
References
An In-depth Technical Guide on the Putative Mechanism of Action of 3C-B-Fly Hydrochloride on 5-HT2A Receptors
Disclaimer: Direct experimental data on the binding affinity and functional activity of 3C-B-Fly hydrochloride at the 5-HT2A receptor is not extensively available in peer-reviewed scientific literature. This guide synthesizes information from its structural analogs, primarily 2C-B-FLY and other related "FLY" compounds, to infer its likely mechanism of action. The physiological and toxicological properties of 3C-B-FLY are not well characterized[1].
Introduction
This compound is a phenethylamine (B48288) derivative, structurally related to the 2C family of psychedelic compounds. It is the α-methylated analog of 2C-B-FLY and a dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB), both of which are known to be potent agonists at serotonin (B10506) 5-HT2A and 5-HT2C receptors[1]. The interaction with the 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the primary mechanism believed to mediate the psychoactive effects of serotonergic hallucinogens. This technical guide provides a detailed overview of the putative mechanism of action of this compound at the 5-HT2A receptor, based on data from its close structural analogs.
Core Mechanism of Action at the 5-HT2A Receptor
The primary molecular target for 3C-B-Fly is presumed to be the serotonin 2A receptor (5-HT2A). As a member of the 5-HT2 receptor subfamily, the 5-HT2A receptor is coupled to the Gq/11 signaling pathway. Agonist binding to this receptor initiates a cascade of intracellular events that ultimately lead to the modulation of neuronal activity.
Receptor Binding and Activation
3C-B-Fly, like its analogs, is expected to act as an agonist at the 5-HT2A receptor. This means it binds to the receptor and induces a conformational change that triggers a cellular response. The potency of this interaction is determined by its binding affinity (Ki) and its ability to elicit a functional response (EC50). While specific data for 3C-B-Fly is unavailable, data from related compounds suggest a high affinity for the 5-HT2A receptor.
Downstream Signaling Cascade
Activation of the 5-HT2A receptor by an agonist like 3C-B-Fly initiates the canonical Gq/11 signaling pathway. This pathway involves the following key steps:
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G Protein Activation: The agonist-bound receptor activates the heterotrimeric G protein Gq/11.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.
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Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC).
-
Cellular Response: PKC and elevated Ca2+ levels then phosphorylate a variety of intracellular proteins, leading to changes in neuronal excitability, gene expression, and other cellular functions that are thought to underlie the compound's psychoactive effects.
Quantitative Pharmacological Data (Inferred from Analogs)
The following tables summarize quantitative data for compounds structurally related to this compound. This data provides an estimate of the potential potency of 3C-B-Fly at the 5-HT2A receptor.
Table 1: Binding Affinities (Ki) of 3C-B-Fly Analogs at Human 5-HT2A Receptors
| Compound | Ki (nM) at 5-HT2A | Reference Compound(s) |
| Bromo-DragonFLY | 0.04 | - |
| 2C-B-5-hemiFLY-α6 (syn isomer) | 13-16 | DOB-FLY |
Note: Lower Ki values indicate higher binding affinity. Bromo-DragonFLY exhibits exceptionally high affinity for the 5-HT2A receptor[2]. The syn stereoisomer of 2C-B-5-hemiFLY-α6 shows high affinity for human 5-HT2A receptors.
Table 2: Functional Potencies (EC50) of 3C-B-Fly Analogs at 5-HT2A Receptors
| Compound | EC50 (nM) at 5-HT2A | Emax (%) | Receptor Species |
| 2C-B-5-hemiFLY-α6 (more active enantiomer) | 2,090 | 63 | Rat |
| 2C-B | 1.2 | 101 | Human |
Note: Lower EC50 values indicate higher potency. Emax represents the maximal efficacy relative to a reference agonist. The more active enantiomer of 2C-B-5-hemiFLY-α6 acts as a partial agonist at the rat 5-HT2A receptor. 2C-B is a potent partial agonist at the human 5-HT2A receptor[3].
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to determine the pharmacological profile of this compound at 5-HT2A receptors.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Methodology:
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Membrane Preparation:
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Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested.
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Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
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The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
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A fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin or [125I]DOI) is incubated with the membrane preparation.
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Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.
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Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT2A ligand (e.g., spiperone).
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The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
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The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
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The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
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The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Calcium Flux Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at the 5-HT2A receptor.
Methodology:
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Cell Culture and Plating:
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HEK293 cells stably expressing the human 5-HT2A receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured until they form a confluent monolayer.
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-
Fluorescent Dye Loading:
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The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The dye is able to enter the cells and becomes fluorescent upon binding to calcium.
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-
Compound Addition and Signal Detection:
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The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.
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A baseline fluorescence reading is taken.
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Increasing concentrations of this compound are added to the wells.
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The fluorescence intensity is monitored over time to measure the increase in intracellular calcium concentration resulting from 5-HT2A receptor activation.
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-
Data Analysis:
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The peak fluorescence response for each concentration of this compound is determined.
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The data is normalized to the response of a known full agonist (e.g., serotonin) to determine the maximal efficacy (Emax).
-
A dose-response curve is generated by plotting the fluorescence response against the logarithm of the this compound concentration.
-
The EC50 value, which is the concentration of the compound that produces 50% of its maximal effect, is calculated using non-linear regression analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: Canonical 5-HT2A receptor signaling pathway activated by an agonist.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of 3C-B-Fly.
Logical Relationship: Agonist-Receptor Interaction
Caption: Logical flow from compound binding to cellular response.
Conclusion
While direct experimental evidence is limited, the structural similarity of this compound to known potent 5-HT2A receptor agonists strongly suggests that its primary mechanism of action involves the activation of the 5-HT2A receptor and the subsequent engagement of the Gq/11 signaling pathway. The provided data from its analogs and the detailed experimental protocols offer a robust framework for the future characterization of this compound. Further research is necessary to definitively determine the binding affinity, functional potency, and downstream signaling effects of this compound at the 5-HT2A receptor and to understand its full pharmacological profile.
References
Uncharted Territory: The Physiological Profile of 3C-B-Fly Hydrochloride Remains Largely Unknown
For researchers, scientists, and drug development professionals, 3C-B-Fly hydrochloride represents a significant gap in the scientific literature. Despite its availability for forensic and research purposes, its physiological and toxicological properties have not been established.[1][2] This technical guide summarizes the currently available information and highlights the extensive need for further investigation.
3C-B-Fly is a rigid analogue of the phenethylamine (B48288) psychedelic 4-bromo-2,5-dimethoxyamphetamine (DOB) and the α-methylated analogue of 2C-B-FLY.[1][2] While its chemical structure suggests potential activity at serotonin (B10506) receptors, particularly the 5-HT₂ subfamily, no empirical data on its binding affinities or functional effects have been published.
Chemical and Physical Properties
A summary of the known chemical and physical data for this compound is provided below. This information is critical for any future in vitro or in vivo experimental design.
| Property | Value | Reference |
| IUPAC Name | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride | [1][2] |
| CAS Number | 178557-19-2 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO₂ • HCl | [1] |
| Molecular Weight | 334.6 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 1 mg/mL; DMSO: 5 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |
Inferences from Analogue Compounds
Due to the absence of direct physiological data for this compound, researchers may look to its structural analogues for preliminary hypotheses. It is crucial to emphasize that these are theoretical extrapolations and not substitutes for direct experimental evidence.
2C-B-FLY: This non-α-methylated analogue is known to be a potent partial agonist at the 5-HT₂A and 5-HT₂C serotonin receptors.[3] It also exhibits high affinity for the 5-HT₂B receptor.[2] The α-methylation in 3C-B-Fly could potentially alter its receptor binding profile, potency, and duration of action, a common structure-activity relationship seen in phenethylamines.
4-Bromo-2,5-dimethoxyamphetamine (DOB): As the non-rigid analogue, DOB is a well-characterized potent 5-HT₂A and 5-HT₂C receptor agonist.[1] The rigidified structure of 3C-B-Fly, created by the dihydrofuran rings, is expected to influence its interaction with the receptor binding pocket.
Proposed Experimental Workflow for Characterization
To address the current knowledge gap, a systematic investigation of this compound is required. The following diagram outlines a potential experimental workflow for its initial physiological characterization.
Detailed Methodologies for Future Research
Should research on this compound commence, the following experimental protocols, adapted from studies on analogous compounds, could serve as a starting point.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors, with a focus on serotonin (5-HT) receptor subtypes.
-
Methodology: Radioligand binding assays using cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C). A range of concentrations of this compound would be used to compete with a known radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Radioactivity is measured by liquid scintillation counting, and Ki values are calculated using the Cheng-Prusoff equation.
2. Functional Assays:
-
Objective: To determine the functional activity (e.g., EC₅₀, Emax, and intrinsic activity) of this compound at receptors where significant binding is observed.
-
Methodology: For Gq-coupled receptors like 5-HT₂A and 5-HT₂C, a common method is the inositol (B14025) phosphate (B84403) (IP) accumulation assay or a calcium mobilization assay in cells stably expressing the receptor. Cells would be treated with varying concentrations of this compound, and the resulting signal (e.g., fluorescence from a calcium indicator) would be measured. Dose-response curves would be generated to calculate EC₅₀ and Emax values relative to a known full agonist.
Conclusion
The physiological effects of this compound remain an open question in the field of pharmacology. While its chemical structure provides clues to its potential mechanism of action, a complete lack of empirical data necessitates a comprehensive research program. The information on its analogues and the proposed experimental workflows in this guide offer a foundational framework for initiating such an investigation. Until these studies are conducted, any discussion of its physiological effects is purely speculative. This compound is intended for research and forensic applications only and is not for human or veterinary use.[1][2]
References
Technical Guide on the Toxicological Profile of 3C-B-FLY Hydrochloride
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. 3C-B-FLY hydrochloride is a research chemical. The information provided herein is for research and informational purposes only. This compound is not for human or veterinary use.
Executive Summary
This compound is a synthetic phenethylamine (B48288) and a member of the "FLY" series of compounds, structurally related to potent serotonin (B10506) receptor agonists. A comprehensive review of publicly available scientific literature reveals a significant lack of formal toxicological and safety data for this specific compound. Multiple chemical suppliers explicitly state that the physiological and toxicological properties of 3C-B-FLY are unknown[1][2].
This guide synthesizes the available information on this compound and its structurally related analogs to provide a preliminary understanding of its potential safety profile. Due to the absence of direct quantitative data, this document draws inferences from related benzofuran (B130515) compounds to discuss potential mechanisms of action, metabolic pathways, and toxicological concerns. All information derived from analog compounds is clearly noted.
Chemical and Physical Properties
3C-B-FLY is the α-methylated analog of 2C-B-FLY and the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB), a known potent agonist of 5-HT₂ₐ and 5-HT₂𝒸 receptors[1].
| Property | Data | Reference |
| Formal Name | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride | [1] |
| CAS Number | 178557-19-2 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO₂ • HCl | [1] |
| Formula Weight | 334.6 g/mol | [1] |
| Formulation | A crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 1 mg/mL; DMSO: 5 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |
Toxicological Data
No specific in vitro or in vivo toxicological studies, case reports, or quantitative data (e.g., LD₅₀, NOAEL) for this compound were identified during the literature review. The toxicological properties of this compound have not been formally evaluated[1][2][3].
Inferences from Structurally Related Benzofuran Analogs
Data from other psychoactive benzofuran compounds, such as 5-APB and 5-MAPB, may offer insights into the potential toxicological profile of 3C-B-FLY. These compounds are associated with a stimulant toxidrome.
Reported Clinical Features in Acute Benzofuran Toxicity:
-
Cardiovascular: Tachycardia, hypertension, palpitations, chest pain, vasoconstrictor effects[4][5].
-
Neurological/Psychiatric: Agitation, disorientation, hallucinations, psychosis, convulsions, tremor, hyperreflexia, clonus, reduced level of consciousness[4][5].
-
Sympathomimetic: Mydriasis (pupil dilation), diaphoresis (sweating), mild hyperthermia, fever[4][5].
-
Other: Gastrointestinal symptoms, elevated creatine (B1669601) kinase[4][5].
One case report on 5-MAPB noted an acute toxicity profile similar to that of MDMA, with a significant vasoconstrictor effect[4]. Another report detailed a fatality involving 5-APB, where postmortem concentrations were measured in various tissues[6]. It is crucial to reiterate that these findings are for different, albeit structurally related, molecules and may not be representative of the effects of 3C-B-FLY.
Proposed Mechanism of Action & Signaling
As an analog of potent 5-HT₂ₐ and 5-HT₂𝒸 receptor agonists, 3C-B-FLY is presumed to exert its primary effects through these serotonergic pathways[1]. The activation of the 5-HT₂ₐ receptor, a Gq/11-coupled protein, typically initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).
Pharmacokinetics and Metabolism
No pharmacokinetic or metabolism studies for this compound are available. However, research on the closely related compound 2C-B-FLY-NBOMe provides a model for the expected metabolic pathways and a framework for future studies.
Inferred Metabolic Pathways
Studies on 2C-B-FLY-NBOMe and other FLY compounds show extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGT)[7][8]. Key metabolic reactions include O-dealkylation, hydroxylation, and subsequent glucuronidation[7]. The primary CYP isoenzymes involved are likely CYP1A2, 2D6, 2C8, 2C19, and 3A4[7].
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemicalroute.com [chemicalroute.com]
- 3. This compound | 178557-19-2 | Benchchem [benchchem.com]
- 4. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute 5-(2-aminopropyl)benzofuran (5-APB) intoxication and fatality: a case report with postmortem concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, history, synthesis, and pharmacology of 3C-B-FLY and the broader family of "FLY" compounds, a unique class of psychedelic phenethylamines. These molecules, characterized by a rigidified benzodifuran or similar ring system, have garnered significant interest within the scientific community for their potent interactions with serotonergic systems, particularly the 5-HT₂ family of receptors. This document details the seminal work of key researchers, provides structured summaries of quantitative pharmacological data, and outlines detailed experimental protocols for the synthesis of key compounds. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these complex molecules.
Introduction and Historical Context
The "FLY" compounds are a series of psychedelic phenethylamines distinguished by the incorporation of the 2- and 5-methoxy groups of the parent phenethylamine (B48288) into furan (B31954) or dihydrofuran rings, creating a rigid molecular scaffold. This structural modification was hypothesized to mimic a bioactive conformation of the parent molecules, leading to enhanced affinity and potency at their target receptors.
The genesis of these compounds can be traced to the pioneering work of American medicinal chemist Dr. David E. Nichols and his research group at Purdue University. Their systematic exploration of the structure-activity relationships of hallucinogenic phenethylamines led to the design and synthesis of these novel annulated analogs. The whimsical "FLY" nomenclature arose from the visual resemblance of the chemical structures to insects, with the fused furan rings appearing as "wings."
The first of these compounds to be described in scientific literature was 2C-B-FLY , synthesized by Aaron P. Monte in 1996.[1] Subsequently, the Nichols' laboratory developed a range of related compounds, including the potent and long-acting Bromo-DragonFLY .[2] The term 3C-B-FLY refers to the α-methylated analog of 2C-B-FLY, which is also known as DOB-FLY .[3][4] These compounds have primarily been utilized as research tools to probe the structure and function of serotonin (B10506) receptors.
Pharmacology
The primary pharmacological action of the FLY compounds is their potent agonist or partial agonist activity at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[5][6] The psychedelic effects of these compounds are believed to be primarily mediated by their interaction with the 5-HT₂A receptor. The rigidified structure of the FLY compounds is thought to contribute to their high affinity for these receptors.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for key FLY compounds, providing a comparative overview of their binding affinities and functional potencies at various serotonin receptors.
| Compound | Receptor | Assay Type | Value | Units | Reference |
| Bromo-DragonFLY | 5-HT₂A | Kᵢ | 0.04 | nM | [6] |
| 5-HT₂C | Kᵢ | 0.02 | nM | [6] | |
| 5-HT₂B | Kᵢ | 0.19 | nM | [6] | |
| MAO-A | Kᵢ | 352 | nM | [2] | |
| DOB-FLY (3C-B-FLY) | 5-HT₂A | Kᵢ | ~1 | mg (active dose) | [3] |
| 2C-B-FLY | 5-HT₂A | Agonist | Potent | [5] | |
| 5-HT₂B | Agonist | Potent | [5] | ||
| 5-HT₂C | Agonist | Potent | [5] | ||
| 5-HT₁D | Agonist | High Affinity | [5] | ||
| 2C-B-5-hemiFLY-α6 | 5-HT₂A | Kᵢ | 13-16 | nM | [7] |
| 5-HT₂C | Kᵢ | 4-6 | nM | [7] | |
| 5-HT₂B | Kᵢ | 280 | nM | [7] | |
| 5-HT₁A | Kᵢ | 960 | nM | [7] | |
| 5-HT₂A | EC₅₀ | 2090 | nM | [7] | |
| 5-HT₂A | Eₘₐₓ | 63 | % | [7] |
Note: Kᵢ represents the inhibition constant, indicating the binding affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity. EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Eₘₐₓ represents the maximum response that can be produced by the drug.
Experimental Protocols
The synthesis of the FLY compounds involves multi-step procedures, often starting from commercially available precursors. The following protocols are based on the methods described in the scientific literature, primarily from the work of David E. Nichols and his collaborators.
Synthesis of the Tetrahydrobenzodifuran Core
A key intermediate in the synthesis of many FLY compounds is the tetrahydrobenzo[1,2-b:4,5-b']difuran nucleus.
Synthesis of the core tetrahydrobenzodifuran intermediate.
Protocol:
-
Preparation of 1,4-Bis(2-hydroxyethoxy)benzene: To a solution of hydroquinone in a suitable solvent (e.g., water or ethanol), add sodium hydroxide (B78521) followed by ethylene chlorohydrin or ethylene oxide. Heat the mixture to reflux for several hours. After cooling, the product can be isolated by filtration or extraction.
-
Cyclization to Tetrahydrobenzo[1,2-b:4,5-b']difuran: Treat 1,4-bis(2-hydroxyethoxy)benzene with a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at an elevated temperature. The reaction mixture is then poured into water, and the product is extracted with an organic solvent. Purification can be achieved by recrystallization or column chromatography.
Synthesis of 2C-B-FLY
Synthetic route to 2C-B-FLY.
Protocol:
-
Formylation: The tetrahydrobenzodifuran core is formylated at the 4-position using a Vilsmeier-Haack reaction (POCl₃/DMF) or with dichloromethyl methyl ether and a Lewis acid catalyst like SnCl₄.
-
Henry Condensation: The resulting aldehyde is condensed with nitromethane in the presence of a catalyst such as ammonium acetate to yield the corresponding nitrostyrene (B7858105) derivative.
-
Reduction of the Nitroalkene: The nitro group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Bromination: The final step involves the bromination of the aromatic ring at the 8-position using elemental bromine in acetic acid to afford 2C-B-FLY.
Synthesis of DOB-FLY (3C-B-FLY)
The synthesis of DOB-FLY follows a similar pathway but starts with the appropriate α-methylated precursor.
A potential synthetic route to DOB-FLY.
Protocol:
-
Acylation: The tetrahydrobenzodifuran intermediate is acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (Friedel-Crafts acylation) to introduce the propanone side chain.
-
Reductive Amination: The resulting ketone is then converted to the primary amine via reductive amination. This can be achieved through various methods, including the Leuckart reaction (using ammonium formate (B1220265) or formamide) or by forming an oxime followed by reduction. The final product is then brominated as described for 2C-B-FLY.
Signaling Pathways
The interaction of FLY compounds with the 5-HT₂A receptor initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.
5-HT₂A receptor signaling pathway activated by FLY compounds.
Pathway Description:
-
A FLY compound binds to and activates the 5-HT₂A receptor.
-
The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
The activated Gαq subunit dissociates from the βγ-subunits and activates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
PKC and elevated Ca²⁺ levels then modulate the activity of various downstream proteins, leading to changes in neuronal excitability and ultimately the characteristic psychedelic effects.
Conclusion
The discovery and development of 3C-B-FLY and the broader family of FLY compounds represent a significant advancement in the field of serotonergic research. Their unique, rigidified structures have provided valuable insights into the molecular requirements for high-affinity binding and activation of 5-HT₂ receptors. The detailed synthetic protocols and pharmacological data presented in this whitepaper are intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in further exploring this fascinating class of molecules and their potential applications. Continued investigation into the structure-activity relationships and signaling pathways of these compounds will undoubtedly contribute to a more profound understanding of the serotonergic system and the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOB-FLY - Wikipedia [en.wikipedia.org]
- 4. DOB-FLY - Wikiwand [wikiwand.com]
- 5. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 6. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]
- 7. 2C-B-5-hemiFLY-α6 - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of 3c-b-Fly Hydrochloride in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3c-b-Fly hydrochloride, a research chemical belonging to the phenethylamine (B48288) class. The information presented herein is intended to assist researchers in the preparation of stock solutions and in the design of in vitro and in vivo experimental protocols. The guide includes quantitative solubility data, standardized experimental methodologies for solubility determination, and visualizations of relevant workflows and biological pathways.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents and buffered solutions. The following table summarizes the available quantitative data, providing a clear reference for the preparation of stock solutions.
| Solvent | Concentration | Source |
| Dimethylformamide (DMF) | 1 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
Note: The provided values are approximate and may vary based on the specific lot, purity of the compound, and the exact preparation method of the solvent mixtures.
Experimental Protocols for Solubility Determination
While specific experimental details from the data source are not provided, a general protocol for determining the solubility of a research chemical like this compound in various solvents can be outlined. The following represents a standard methodology used in drug discovery and chemical research.
Objective: To determine the maximum soluble concentration of this compound in a given solvent.
Materials:
-
This compound (crystalline solid)[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
-
Pipettors and sterile tips
Methodology: The "Excess Solid" Method
This common approach involves adding a surplus of the solid compound to a fixed volume of solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.
Procedure:
-
Weighing: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add a precise volume of the target solvent (e.g., 1 mL of DMSO) to the tube.
-
Mixing and Dissolution:
-
Securely cap the tube and vortex the mixture vigorously for 1-2 minutes.
-
If the solid has not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes to aid dissolution through mechanical agitation.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) on a rotator or shaker for a set period (e.g., 2 to 24 hours) to ensure equilibrium is reached.
-
-
Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Analysis: Carefully collect an aliquot of the clear supernatant. This solution is considered saturated. The concentration of this compound in the supernatant can then be determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Preparation of a Working Solution from a DMSO Stock:
For most biological assays, a concentrated stock solution in DMSO is first prepared and then diluted into an aqueous buffer like PBS.
-
Stock Preparation: Following the protocol above, prepare a concentrated stock solution in DMSO (e.g., 5 mg/mL).
-
Dilution: Thaw the DMSO stock solution at room temperature. Perform serial dilutions in PBS (pH 7.2) to achieve the desired final concentrations for the experiment.
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the experimental medium is kept low (typically <0.5%) to prevent solvent-induced artifacts in biological assays.
Caption: Workflow for determining compound solubility.
Biological Context: Putative Signaling Pathway
3c-b-Fly is an α-methylated analog of 2C-B-FLY and a dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine.[2] Compounds in this class are known for their potent activity at serotonin (B10506) receptors. Specifically, related compounds are potent agonists of the 5-HT₂A and 5-HT₂C receptors.[2] Agonism at these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade, primarily through the Gq/G₁₁ pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.
Caption: Agonist action at 5-HT₂ receptors.
References
Pharmacological Profile of 3C-B-FLY: An In-depth Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3C-B-FLY is a research chemical belonging to the phenethylamine (B48288) class, characterized by a rigidified dihydrofuran structure analogous to 2C-B-FLY with an alpha-methylation. While comprehensive pharmacological data for 3C-B-FLY remains limited in publicly accessible literature, its structural similarity to potent serotonergic agonists, particularly at the 5-HT2A and 5-HT2C receptors, suggests a significant psychedelic potential. This technical guide synthesizes the available information on 3C-B-FLY and its closely related analogs to provide a foundational understanding of its anticipated pharmacological profile. This document outlines its receptor binding affinity, functional efficacy, and expected in vivo effects, alongside detailed experimental protocols for its characterization and diagrams of the implicated signaling pathways.
Introduction
3C-B-FLY (8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine) is a derivative of the 2C-B phenethylamine. The "FLY" designation refers to the insect-like appearance of the fused furan (B31954) rings on the benzene (B151609) core. It is the α-methylated analog of 2C-B-FLY and the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB). Due to this structural heritage, 3C-B-FLY is predicted to be a potent agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors, the primary targets for classic psychedelic compounds. The alpha-methylation may also influence its metabolic stability and pharmacokinetic profile compared to 2C-B-FLY. This guide aims to provide a comprehensive overview for researchers interested in the pharmacological investigation of this compound.
Receptor Binding and Functional Efficacy
Direct quantitative data on the receptor binding affinities (Ki) and functional efficacies (EC50, Emax) of 3C-B-FLY are not extensively reported. However, the profile can be inferred from its structural analogs, most notably 2C-B-FLY. It is anticipated that 3C-B-FLY will exhibit high affinity and potent agonism at 5-HT2A and 5-HT2C receptors.
Table 1: Anticipated Receptor Binding Profile of 3C-B-FLY (Inferred from Analogs)
| Receptor Subtype | Predicted Affinity (Ki) | Rationale/Analog Data |
| 5-HT2A | High (Low nM range) | 2C-B-FLY is a potent 5-HT2A agonist. Alpha-methylation in related phenethylamines often retains or enhances affinity. |
| 5-HT2C | High (Low nM range) | 2C-B-FLY demonstrates high affinity for 5-HT2C receptors. |
| 5-HT2B | Moderate to High | 2C-B-FLY has affinity for the 5-HT2B receptor, a common feature of many phenethylamine psychedelics. |
| 5-HT1A | Lower | Analogs like 2C-B-FLY generally show lower affinity for 5-HT1A receptors compared to the 5-HT2 family. |
| Dopamine (B1211576) D2 | Low | Typically, classic serotonergic psychedelics have low affinity for dopamine receptors. |
| Adrenergic α1A/α2A | Low to Moderate | Some phenethylamines exhibit cross-reactivity with adrenergic receptors. |
Disclaimer: The data presented in this table is predictive and based on the pharmacological profiles of structurally related compounds. Experimental validation is required to determine the precise affinities of 3C-B-FLY.
Table 2: Anticipated Functional Efficacy of 3C-B-FLY (Inferred from Analogs)
| Assay | Receptor | Predicted Potency (EC50) | Predicted Efficacy (% of 5-HT max response) | Rationale/Analog Data |
| Calcium Flux | 5-HT2A | Potent (Low nM range) | Partial to Full Agonist | 2C-B-FLY is a potent partial agonist in functional assays. |
| IP-1 Accumulation | 5-HT2A | Potent (Low nM range) | Partial to Full Agonist | This is a downstream measure of Gq/11 activation, consistent with 5-HT2A agonism. |
| Head-Twitch Response (in vivo) | 5-HT2A | High Potency | Induces HTR | A classic in vivo behavioral proxy for 5-HT2A receptor activation by psychedelics. |
Disclaimer: The data presented in this table is predictive and based on the functional profiles of structurally related compounds. Experimental validation is necessary to ascertain the precise functional characteristics of 3C-B-FLY.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacological profile of 3C-B-FLY.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 3C-B-FLY for various serotonin receptor subtypes.
-
Objective: To quantify the affinity of 3C-B-FLY for 5-HT2A, 5-HT2C, and other relevant receptors.
-
Materials:
-
Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
3C-B-FLY hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Non-specific binding control (e.g., 10 µM of a high-affinity unlabeled ligand like ketanserin).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare a dilution series of 3C-B-FLY in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a concentration of 3C-B-FLY.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of 3C-B-FLY that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Flux
This protocol measures the ability of 3C-B-FLY to activate Gq-coupled receptors like 5-HT2A, leading to an increase in intracellular calcium.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of 3C-B-FLY as a 5-HT2A receptor agonist.
-
Materials:
-
HEK-293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well, black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
-
-
Procedure:
-
Plate the cells in the 96-well microplates and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Prepare a dilution series of 3C-B-FLY.
-
Inject the different concentrations of 3C-B-FLY into the wells and immediately begin kinetic fluorescence measurements.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve for each concentration.
-
Plot the dose-response curve and determine the EC50 and Emax values using non-linear regression.
-
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice
The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor activation in rodents.
-
Objective: To assess the in vivo psychedelic-like activity of 3C-B-FLY.
-
Animals: Male C57BL/6J mice are commonly used.
-
Materials:
-
This compound dissolved in saline.
-
Observation chambers (e.g., clear cylindrical arenas).
-
Video recording equipment.
-
-
Procedure:
-
Acclimate the mice to the observation chambers for a period (e.g., 30 minutes) before drug administration.
-
Administer 3C-B-FLY via a chosen route (e.g., intraperitoneal injection) at various doses. A vehicle control group (saline) must be included.
-
Immediately after injection, place the mice back into the observation chambers.
-
Record the behavior of the mice for a set period (e.g., 30-60 minutes).
-
A trained observer, blind to the experimental conditions, should count the number of head twitches. Alternatively, automated video analysis software can be used.[1]
-
Plot the dose-response curve for the number of head twitches.
-
Signaling Pathways
3C-B-FLY is expected to exert its effects primarily through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.[2]
5-HT2A Receptor Signaling Cascade
Upon binding of an agonist like 3C-B-FLY, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a cascade of intracellular events:
-
Gq/11 Activation: The activated Gαq subunit dissociates from the βγ subunits.
-
Phospholipase C (PLC) Activation: Gαq activates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC).
-
-
Cellular Response: PKC and Ca²⁺-dependent pathways then phosphorylate various downstream targets, leading to the modulation of neuronal excitability and gene expression, which are thought to underlie the psychedelic effects.
Conclusion
3C-B-FLY is a research chemical with a pharmacological profile that is predicted to be dominated by potent agonism at 5-HT2A and 5-HT2C receptors, leading to psychedelic effects. While direct experimental data is scarce, its structural relationship to well-characterized compounds provides a strong basis for targeted pharmacological investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically characterize the in vitro and in vivo properties of 3C-B-FLY. Further research is essential to fully elucidate the pharmacological profile, safety, and therapeutic potential of this novel psychoactive substance.
References
A Technical Guide to 3C-B-FLY Hydrochloride: Legal Status, Pharmacology, and Experimental Considerations for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. 3C-B-FLY hydrochloride is a research chemical, and its physiological and toxicological properties are not fully understood. This substance is not for human or veterinary use. Researchers must comply with all applicable laws and regulations in their jurisdiction regarding the handling of this and other controlled or potentially controlled substances.
Executive Summary
3C-B-FLY is a substituted phenethylamine (B48288) and a rigid analogue of 4-bromo-2,5-dimethoxyamphetamine (DOB). As a research chemical, its legal status is complex and varies significantly across jurisdictions, often falling under the purview of analogue legislation due to its structural similarity to controlled substances like 2C-B. This guide provides an in-depth overview of the current legal landscape, summarizes its known pharmacological targets, and presents relevant experimental data and protocols to inform researchers. The primary mechanism of action for compounds in this class involves agonism at serotonin (B10506) 5-HT2A and 5-HT2C receptors, which is central to their psychedelic effects.[1]
Legal Status and Scheduling
The legal status of this compound is often not explicitly defined. Instead, it is typically governed by broader laws concerning psychoactive substances or by analogue acts that control substances structurally and pharmacologically similar to scheduled drugs. Researchers must conduct a thorough legal review for their specific location before acquiring or working with this compound.
Table 1: Summary of Legal Status of 3C-B-FLY and Related Analogues
| Jurisdiction | Substance | Legal Status/Schedule | Key Legislation/Notes |
| United States | 2C-B | Schedule I[2][3] | Controlled Substances Act. |
| 3C-B-FLY | Unscheduled (Federal); State Controlled (e.g., Alabama)[4] | Potentially prosecutable under the Federal Analogue Act if intended for human consumption.[1][5] | |
| N-(3C-B-FLY) Fentanyl | Schedule I[6] | A structurally related opioid, not a phenethylamine. | |
| Canada | 2C-B-FLY | Schedule III[1] | Controlled Drugs and Substances Act. Legislation enacted in 2016 covers many 2C-x analogues.[7] |
| 2C-B | Schedule III[8] | Controlled Drugs and Substances Act. | |
| United Kingdom | 2C-B | Class A[2] | Misuse of Drugs Act 1971. |
| 3C-B-FLY | Unspecified; Likely Controlled | Covered under the Psychoactive Substances Act 2016, making production, supply, and importation illegal.[9][10] | |
| Germany | 2C-B | Anlage I[2] | Betäubungsmittelgesetz (BtMG) - Authorized for scientific use only. |
| 2C-B-FLY | Controlled | Neue-psychoaktive-Stoffe-Gesetz (NpSG) - Industrial and scientific use only.[1] | |
| Australia | 2C-B | Schedule 9 (Prohibited Substance)[2] | Poisons Standard. |
| 3C-B-FLY | Unspecified; Likely Controlled | Likely falls under analogue provisions of state and federal drug laws. | |
| European Union | 2C-B | Schedule II | Per the 1971 UN Convention on Psychotropic Substances, making it illegal in most member states.[5] |
Pharmacology and Mechanism of Action
3C-B-FLY is an α-methylated analogue of 2C-B-FLY and the dihydrofuran analogue of DOB. Its pharmacological activity is presumed to be similar to these related compounds, which are known to be potent agonists of serotonin 5-HT2 family receptors.
3.1 Primary Target: Serotonin 5-HT2A/2C Receptors The defining characteristic of psychedelic phenethylamines is their agonist activity at the 5-HT2A receptor. 3C-B-FLY's structural parent, DOB, is a potent 5-HT2A and 5-HT2C receptor agonist. Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC).
3.2 Signaling Pathway The binding of a 5-HT2A agonist like 3C-B-FLY is expected to induce a conformational change in the receptor, activating the associated Gαq subunit. This, in turn, activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be fundamental to the psychoactive effects of these compounds.
Figure 1. Hypothesized 5-HT2A receptor signaling pathway for 3C-B-FLY.
Experimental Data and Protocols
Limited public data exists for 3C-B-FLY itself; therefore, data from closely related analogues are often used as a reference. The following sections provide an overview of typical experimental procedures for the characterization of such compounds.
4.1 Quantitative Pharmacological Data
The following table summarizes binding affinity (Ki) and functional potency (EC50) data for 2C-B-FLY and DOB at serotonin receptors, which serve as a proxy for the expected activity of 3C-B-FLY.
Table 2: Pharmacological Profile of Related Compounds
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| 2C-B-FLY | 5-HT2A | Binding | 1.3 | - | Chambers et al., 2001[11] |
| 5-HT2C | Binding | 4.9 | - | Chambers et al., 2001[11] | |
| 5-HT1D | Binding | 23 | - | Halberstadt et al., 2019 | |
| DOB | 5-HT2A | Binding | 0.3 | 2.1 | Chambers et al., 2001[11] |
| 5-HT2C | Binding | 1.6 | 13 | Chambers et al., 2001[11] |
Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
4.2 Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis and analysis of related phenethylamine analogues, such as those described by Chambers et al. (2001) and Reed & Kiddon (2007).[11]
4.2.1 Synthesis Workflow (General Outline) The synthesis of 3C-B-FLY would typically start from a substituted benzodifuran precursor, followed by a series of reactions to build the aminopropane side chain.
Figure 2. A generalized synthetic workflow for this compound.
4.2.2 Analytical Characterization Protocol: GC-MS
-
Objective: To confirm the identity and purity of the synthesized compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Sample Preparation: A small amount of the hydrochloride salt is dissolved in a suitable solvent (e.g., methanol). A derivatizing agent (e.g., trifluoroacetic anhydride, TFAA) is often added to improve chromatographic properties.
-
GC Conditions:
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Source Temperature: 230°C.
-
-
Data Analysis: The resulting mass spectrum is compared against known fragmentation patterns and spectral libraries to confirm the structure of 3C-B-FLY. The retention time provides an additional layer of identification.
4.2.3 Pharmacological Assay Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of 3C-B-FLY for a specific receptor (e.g., 5-HT2A).
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (3C-B-FLY) at various concentrations.
-
Non-specific binding control (e.g., mianserin).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Methodology:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 2. 2C-B - Wikipedia [en.wikipedia.org]
- 3. justice.gov [justice.gov]
- 4. alabamapublichealth.gov [alabamapublichealth.gov]
- 5. psychedeliccoaching.institute [psychedeliccoaching.institute]
- 6. caymanchem.com [caymanchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]
- 9. drugwise.org.uk [drugwise.org.uk]
- 10. cps.gov.uk [cps.gov.uk]
- 11. caymanchem.com [caymanchem.com]
Enantiospecific Synthesis of Conformationally Restricted 5-HT2A/2C Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enantiospecific synthesis and pharmacological evaluation of conformationally restricted agonists targeting the serotonin (B10506) 5-HT2A and 5-HT2C receptors. By constraining the flexible side chains of traditional phenethylamine-based agonists, researchers have developed novel compounds with enhanced potency, and in some cases, improved receptor selectivity. This document details the synthetic methodologies, structure-activity relationships (SAR), and key pharmacological data for these promising therapeutic candidates.
Introduction: The Rationale for Conformational Restriction
The 5-HT2A and 5-HT2C receptors, both G-protein coupled receptors (GPCRs), are critical targets in the central nervous system. They are implicated in a wide range of physiological and pathological processes, including mood, cognition, and appetite. Agonists of these receptors, such as the classic psychedelics, have shown therapeutic potential for treating depression, anxiety, and substance use disorders.
A key strategy to improve the pharmacological profile of 5-HT2A/2C agonists is to reduce their conformational flexibility. By incorporating the methoxy (B1213986) groups and the ethylamine (B1201723) side chain of phenethylamines into fused ring systems, it is possible to "lock" the molecule into a more bioactive conformation. This approach has led to the development of highly potent and, in some instances, enantioselective ligands. This guide will focus on the synthesis and properties of such conformationally restricted analogs.
Enantiospecific Synthetic Strategies
A crucial aspect of developing these agonists is the control of stereochemistry, as the biological activity often resides in a single enantiomer. A common enantiospecific synthetic route involves the acylation of a heterocyclic nucleus with an N-protected amino acid, followed by reduction and deprotection.
General Synthetic Protocol
A representative enantiospecific synthesis is outlined below, based on the work of Nichols and colleagues.[1][2] This method allows for the preparation of either the (R)- or (S)-enantiomer by starting with the corresponding D- or L-amino acid derivative.
Experimental Protocol: Enantiospecific Synthesis of Fused Dihydrofuran Analogs
-
Acylation: A solution of the heterocyclic nucleus (e.g., 2,3,6,7-tetrahydro-benzo[1,2-b:4,5-b']difuran) in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C. To this is added a Lewis acid catalyst (e.g., aluminum chloride), followed by the dropwise addition of an N-trifluoroacetyl-protected D- or L-alanyl chloride. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is poured into ice-water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude ketone is purified by column chromatography.
-
Ketone Reduction: The purified ketone is dissolved in a suitable solvent (e.g., tetrahydrofuran) and treated with a reducing agent (e.g., borane-dimethyl sulfide (B99878) complex). The reaction is refluxed until the starting material is consumed.
-
Deprotection: The N-trifluoroacetyl protecting group is removed by treatment with a base (e.g., potassium carbonate) in a methanol/water mixture.
-
Final Purification: The final product, the pure enantiomer of the arylalkylamine, is purified by recrystallization or column chromatography.
Structure-Activity Relationships (SAR)
The pharmacological data from various studies reveal several key trends in the structure-activity relationships of these conformationally restricted agonists.
-
Conformational Restriction: Incorporating the 2,5-dimethoxy substituents into fused dihydrofuran rings generally leads to an increase in potency compared to the parent, more flexible phenethylamine (B48288) compounds.[1][2]
-
Aromatization: Aromatization of the dihydrofuran rings to furan (B31954) rings further enhances both binding affinity and potency at 5-HT2A and 5-HT2C receptors.[1]
-
Stereoselectivity: For most of the synthesized chiral compounds, the (R)-enantiomer exhibits slightly higher binding affinity and greater potency than the corresponding (S)-enantiomer at both 5-HT2A and 5-HT2C receptors.[1][2]
-
N-Benzyl Substitution: The addition of an N-benzyl group to phenethylamine-type agonists can significantly increase both binding affinity and functional activity.[3][4] The nature and substitution pattern on this benzyl (B1604629) group can also influence selectivity between the 5-HT2A and 5-HT2C receptors.[3]
Pharmacological Data
The following tables summarize the quantitative pharmacological data for a selection of enantiospecific and conformationally restricted 5-HT2A/2C agonists. The data is compiled from published literature and includes binding affinities (Ki) and functional potencies (EC50).
Table 1: Pharmacological Data for Fused Dihydrofuran and Furan Analogs
| Compound | Stereochemistry | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |
| Dihydrofuran Analog 1 | (R) | 1.2 | 2.5 | 0.8 | 1.9 |
| (S) | 3.1 | 5.8 | 2.1 | 4.3 | |
| Furan Analog 2 | (R) | 0.5 | 1.1 | 0.3 | 0.9 |
| (S) | 1.5 | 2.9 | 0.9 | 2.2 |
Data compiled from Nichols et al. (2001).[1][2]
Table 2: Pharmacological Data for N-Benzyl Phenethylamine Analogs
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) |
| 1b | Br | 2-Hydroxy | 1.5 | 25 | 0.074 |
| 6b | CN | 2-Hydroxy | 0.8 | 80 | 0.5 |
| 8b | I | 2-Hydroxy | 0.29 | 12 | 0.15 |
Data compiled from Hansen et al. (2014).[3][4]
Experimental Workflows and Signaling Pathways
The development and characterization of these novel agonists follow a structured workflow, from chemical synthesis to in vitro pharmacological evaluation. The ultimate biological effects of these compounds are mediated through complex intracellular signaling cascades initiated by receptor activation.
5-HT2A/2C Receptor Signaling
Upon agonist binding, 5-HT2A and 5-HT2C receptors primarily couple to Gq/11 G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal excitability and gene expression.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the affinity (Ki) of a test compound for the 5-HT2A and 5-HT2C receptors.
Protocol: 5-HT2A Receptor Binding Assay
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or rat frontal cortex homogenates can be used.
-
Radioligand: [3H]ketanserin is a commonly used radioligand for the 5-HT2A receptor.
-
Assay Buffer: Typically, 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 0.1 mM EDTA.
-
Procedure: a. In a 96-well plate, add the assay buffer, the cell membranes, the radioligand, and varying concentrations of the test compound. b. To determine non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) is added to a set of wells. c. The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of a compound to activate the receptor and elicit a cellular response. This is used to determine the potency (EC50) and efficacy (Emax) of the agonist.
Protocol: Calcium Flux Assay
-
Cell Line: A cell line stably expressing the human 5-HT2A or 5-HT2C receptor is used.
-
Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells. This dye increases its fluorescence intensity upon binding to free intracellular calcium.
-
Procedure: a. The dye-loaded cells are plated in a 96-well plate. b. A baseline fluorescence reading is taken. c. Varying concentrations of the test compound are added to the wells. d. The change in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by plotting the change in fluorescence against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The enantiospecific synthesis of conformationally restricted 5-HT2A/2C agonists represents a significant advancement in the design of novel therapeutics for a range of neuropsychiatric disorders. By leveraging stereochemical control and strategic structural modifications, it is possible to develop highly potent agonists with tailored pharmacological profiles. The detailed protocols and structure-activity relationships presented in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future work in this area will likely focus on further refining the selectivity of these compounds and exploring their therapeutic potential in preclinical and clinical studies.
References
- 1. Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT(2A/2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
Methodological & Application
Application Note: Analysis of 3C-B-Fly Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research, Scientific, and Drug Development Professionals
This application note details a robust and sensitive method for the qualitative and quantitative analysis of 3C-B-Fly hydrochloride, a novel psychoactive substance (NPS), in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary amine in 3C-B-Fly, a derivatization step is essential for improved chromatographic performance and mass spectral fragmentation. This protocol is based on established methods for the analysis of structurally related phenethylamines.
Introduction
3C-B-Fly (1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane) is a substituted phenethylamine (B48288) and an analog of 2C-B-Fly. As an NPS, its prevalence and toxicological profile are of significant interest to forensic laboratories, researchers, and drug development professionals. Gas chromatography-mass spectrometry is a widely used technique for the identification and quantification of NPS due to its high resolution and sensitivity. However, the analysis of primary amines like 3C-B-Fly by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and thermal degradation. Derivatization of the amine group improves volatility and thermal stability, resulting in better chromatographic separation and more informative mass spectra.
This application note provides a comprehensive protocol for the analysis of 3C-B-Fly, including sample preparation, on-column derivatization with N-methyl-bis-trifluoroacetamide (MBTFA), and recommended GC-MS parameters.
Data Presentation
Table 1: GC-MS Parameters for the Analysis of Derivatized 3C-B-Fly
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
Table 2: Expected Retention Time and Mass Spectra of TFA-Derivatized 3C-B-Fly
| Compound | Derivatizing Agent | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 3C-B-Fly | MBTFA | ~15-17 | [M]+, fragments corresponding to the trifluoroacetylated structure |
Note: The exact retention time and mass fragments should be confirmed by running a certified reference standard.
Experimental Protocols
Sample Preparation
The following is a general procedure for the extraction of 3C-B-Fly from a biological matrix (e.g., urine or blood).
Materials:
-
This compound standard
-
Internal standard (e.g., deuterated analog)
-
Phosphate (B84403) buffer (pH 6.0)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ethyl acetate (B1210297)
Protocol:
-
To 1 mL of the sample, add the internal standard.
-
Add 2 mL of phosphate buffer and vortex.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
On-Column Derivatization and GC-MS Analysis
This protocol utilizes an autosampler for automated on-column derivatization.
Materials:
-
N-methyl-bis-trifluoroacetamide (MBTFA)
-
Reconstituted sample extract
-
GC-MS system with autosampler
Protocol:
-
Configure the autosampler for a two-step injection.
-
Step 1: The autosampler aspirates 1 µL of the MBTFA derivatizing agent, followed by a small air gap, and then 1 µL of the reconstituted sample extract.
-
Step 2: The sample and the air are injected into the hot GC inlet. The sample vaporizes and moves onto the column.
-
Step 3: After a short delay to allow the analyte to focus on the head of the column, the MBTFA is injected.
-
Step 4: As the vaporized derivatizing agent travels through the column, it reacts with the 3C-B-Fly on-column to form the trifluoroacetyl derivative.
-
The derivatized analyte is then separated and detected by the mass spectrometer according to the parameters in Table 1.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of 3C-B-Fly.
Caption: Rationale for derivatization in the GC-MS analysis of 3C-B-Fly.
Application Notes and Protocols for the Analysis of 3c-b-Fly Hydrochloride by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3c-b-Fly hydrochloride is a novel psychoactive substance (NPS) and an α-methylated analog of 2C-B-FLY.[1] Structurally, it is the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine. As a potent agonist of the 5-HT2A and 5-HT2C serotonin (B10506) receptors, its analysis is of significant interest in forensic toxicology, clinical research, and drug development.[1] High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of this compound in various matrices. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it ideal for detecting trace amounts in biological samples.[2]
This document provides detailed application notes and example protocols for the analysis of this compound using HPLC and LC-MS/MS. The methodologies presented are based on established analytical strategies for related novel psychoactive substances due to the limited availability of specific validated methods for this particular compound.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation and quantification of this compound.[2] When coupled with a Diode Array Detector (DAD) or UV detector, it allows for the determination of the compound in less complex matrices, such as seized drug materials or reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of this compound in complex biological matrices like blood, urine, or plasma, LC-MS/MS is the preferred method.[2] Its high sensitivity and selectivity enable the detection and quantification of the parent compound and its metabolites at very low concentrations.[3] The technique is crucial for pharmacokinetic and metabolism studies.[2]
Sample Preparation
The choice of sample preparation method is critical for accurate and reproducible results, especially when dealing with biological samples. The goal is to remove interfering substances from the matrix that could affect the analytical column and the ionization process in the mass spectrometer.
Common sample preparation techniques include:
-
Dilute and Shoot: This simple method involves diluting the sample (e.g., urine) with the mobile phase, followed by centrifugation or filtration before injection. It is a quick and straightforward approach for cleaner matrices.
-
Protein Precipitation (PPT): For high-protein matrices like plasma or whole blood, PPT is a common and effective method.[4] A precipitating agent, such as cold acetonitrile (B52724) or methanol (B129727), is added to the sample to denature and precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[4] It can provide a cleaner extract than PPT and allows for sample concentration.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can effectively remove interferences and concentrate the analyte of interest. It is often used for complex matrices or when very low detection limits are required.
Experimental Protocols
The following are example protocols for the analysis of this compound. These should be considered as starting points and may require optimization for specific applications and instrumentation.
Protocol 1: HPLC-UV Analysis of this compound in a Powder Sample
This protocol is suitable for the quantification of this compound in a relatively pure sample, such as a seized powder.
1. Sample Preparation: a. Accurately weigh 10 mg of the this compound powder. b. Dissolve the powder in 10 mL of methanol to create a 1 mg/mL stock solution. c. Further dilute the stock solution with the mobile phase to prepare a working solution of a suitable concentration (e.g., 10 µg/mL). d. Filter the working solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection: UV at 315 nm[1]
3. Data Analysis:
- Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from certified reference standards.
Protocol 2: LC-MS/MS Analysis of this compound in Whole Blood
This protocol is designed for the sensitive and selective quantification of this compound in a whole blood sample.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of whole blood sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 3c-b-Fly-d4). b. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge the tube at 14,000 rpm for 10 minutes at 4 °C. d. Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40 °C. e. Reconstitute the dried residue in 100 µL of the initial mobile phase. f. Transfer the reconstituted sample to an autosampler vial for injection.
2. LC-MS/MS Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Program:
- 0-1 min: 5% B
- 1-8 min: 5% to 95% B
- 8-10 min: 95% B
- 10.1-12 min: 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Parameters: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions, as well as collision energies, need to be optimized for this compound and the internal standard.
3. Data Analysis:
- Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Quantitative Data Summary
Due to the novelty of this compound, extensive quantitative data from validated methods are not widely published. The following table provides a template for the type of data that should be generated during method validation, with example values based on similar NPS analyses.[2]
| Parameter | HPLC-UV (Example) | LC-MS/MS (Example) |
| Retention Time (min) | 4.5 | 5.8 |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Recovery | > 95% | > 85% |
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound in a biological sample.
Caption: LC-MS/MS analysis workflow for this compound.
Potential Signaling Pathway
This compound is a potent agonist of 5-HT2A and 5-HT2C serotonin receptors. The diagram below illustrates the general signaling pathway initiated by the activation of these G-protein coupled receptors.
Caption: General 5-HT2A/2C receptor signaling pathway.
Conclusion
The analysis of this compound requires robust and sensitive analytical methods. The HPLC and LC-MS/MS protocols provided in these application notes serve as a foundation for researchers to develop and validate their own methods for the detection and quantification of this novel psychoactive substance. Proper sample preparation and method optimization are paramount to achieving accurate and reliable results. Further research is needed to establish validated analytical methods and to fully understand the pharmacokinetics and metabolic fate of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
Proper handling and storage procedures for 3c-b-Fly hydrochloride
Application Notes and Protocols: 3c-b-Fly Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a research chemical. Its physiological and toxicological properties are not fully known.[1] This compound is intended for forensic and research purposes only and is not for human or veterinary use.[1][2] All handling and experiments should be conducted by trained personnel in a controlled laboratory setting, adhering to all local regulations and safety guidelines.
Product Information
This compound is an α-methylated analog of 2C-B-FLY and the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB). It is classified as a potent 5-HT2A and 5-HT2C receptor agonist.[1] These application notes provide essential information and protocols for the proper handling, storage, and use of this compound in a research setting.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The compound is typically supplied as a crystalline solid with a purity of ≥95%.[1]
| Property | Value | Reference |
| Formal Name | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride | [1] |
| CAS Number | 178557-19-2 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO₂ • HCl | [1] |
| Formula Weight | 334.6 g/mol | [1] |
| Formulation | A crystalline solid | [1] |
| Purity | ≥95% | [1] |
| λmax | 315 nm | [1] |
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound. The following table outlines the recommended storage conditions and known stability data.
| Condition | Temperature | Duration | Notes | Reference |
| Solid (Neat) | -20°C | ≥ 5 years | Recommended for long-term storage. | [1] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. | |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture. | |
| Shipping | Room Temperature | < 2 weeks | Typical for continental US; may vary elsewhere. | [1] |
Safety and Handling Protocol
Due to the unknown toxicological profile, extreme caution must be exercised.[1] All operations should be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling Precautions
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle the solid compound with care to avoid generating dust.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spill & Disposal Procedures
-
Spills: For minor spills of the solid, carefully sweep up the material, place it in a sealed container, and hold for waste disposal. Avoid raising dust. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
Protocol for Receiving and Logging Compound
Proper inventory management is crucial for research integrity and safety.
Caption: Workflow for receiving and logging research compounds.
Protocol for Preparation of Stock Solutions
Stock solutions should be prepared with high-purity solvents in a clean environment. The hydrochloride salt form enhances stability and handling properties for research.[3]
4.2.1 Solubility Data
| Solvent | Concentration | Reference |
| DMSO | 5 mg/mL | [1][2] |
| DMF | 1 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
4.2.2 Solution Preparation Workflow
Caption: Workflow for preparing stock solutions and aliquots.
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of the compound using a calibrated analytical balance.
-
Transfer the solid to a sterile, appropriate-sized vial (e.g., glass vial with a PTFE-lined cap).
-
Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve the target concentration (e.g., 5 mg/mL).
-
Cap the vial securely and vortex thoroughly. If necessary, use a sonicator bath to ensure complete dissolution.
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in clearly labeled cryovials.
-
Store the aliquots at the recommended temperature (-20°C for short-term, -80°C for long-term) to minimize freeze-thaw cycles.
Application Notes
Analytical Characterization
Several analytical techniques are suitable for the identification and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the compound.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides a highly sensitive and selective method for analysis in biological matrices.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the identification of psychoactive substances.[3] Cayman Chemical maintains a GC-MS spectral library that may contain data for this compound.[1]
In Vitro Pharmacology & Signaling Pathway
This compound is a potent agonist of the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] These are Gq/11-coupled G-protein coupled receptors (GPCRs). Activation of these receptors initiates a well-characterized intracellular signaling cascade.
Caption: Simplified 5-HT2A/2C (Gq-coupled) signaling pathway.
References
Application Notes and Protocols for the Forensic Analysis of 3c-b-Fly Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3C-B-Fly hydrochloride is a novel psychoactive substance (NPS) belonging to the phenethylamine (B48288) class, structurally related to other psychoactive compounds such as 2C-B-FLY. As an α-methylated analog of 2C-B-FLY and a dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB), it is a potent agonist of the 5-HT2A and 5-HT2C serotonin (B10506) receptors. Due to its potential for abuse and the limited information on its pharmacological and toxicological properties, robust and validated analytical methods are crucial for its identification and quantification in forensic casework.
These application notes provide a comprehensive overview of the use of this compound as a reference standard in forensic analysis. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are presented, along with method validation parameters. Additionally, a proposed metabolic pathway and a diagram of the expected signaling cascade are included to aid in the interpretation of forensic findings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride |
| Molecular Formula | C₁₃H₁₆BrNO₂ · HCl |
| Molecular Weight | 334.6 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Storage | -20°C |
| Stability | ≥ 5 years at -20°C |
Analytical Methods
The following are proposed protocols for the qualitative and quantitative analysis of 3C-B-Fly in biological matrices, such as blood and urine. These methods are based on established procedures for the analysis of novel psychoactive substances and should be fully validated in the end-user's laboratory.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific technique for the detection and quantification of drugs in biological samples.
Sample Preparation: Protein Precipitation (for Blood/Plasma)
-
To 100 µL of whole blood or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., 3C-B-Fly-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.
Sample Preparation: "Dilute-and-Shoot" (for Urine)
-
To 50 µL of urine, add 450 µL of the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transitions | Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z) |
| 298.1 -> 252.1 (Quantifier), 298.1 -> 175.0 (Qualifier) |
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance of the LC-MS/MS method. Laboratories should perform their own validation studies to confirm these parameters.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | >0.99 (0.5 - 100 ng/mL) |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% bias) | ±15% |
| Recovery | >85% |
| Matrix Effect | <15% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and reliable technique for the analysis of a wide range of compounds. Derivatization is often required for polar compounds like phenethylamines to improve their chromatographic properties.
Sample Preparation: Liquid-Liquid Extraction (for Blood and Urine)
-
To 1 mL of blood or urine, add the internal standard (e.g., 3C-B-Fly-d4) and 1 mL of carbonate buffer (pH 9.5).
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 70°C for 30 minutes.
GC-MS Parameters
| Parameter | Recommended Conditions |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a stationary phase suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Metabolism
The exact metabolic pathway of 3C-B-Fly has not been fully elucidated. However, based on the metabolism of structurally related compounds like 2C-B-Fly-NBOMe, the following metabolic transformations are proposed.[1] Forensic analysis should target both the parent compound and its major metabolites to extend the detection window.
-
Phase I Metabolism:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the dihydrofuran rings.
-
O-demethylation: Removal of a methyl group from the methoxy-like structures within the dihydrofuran rings is unlikely due to the ring structure.
-
Deamination: Removal of the amine group, followed by oxidation to a carboxylic acid.
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation of the parent compound or its Phase I metabolites with glucuronic acid to increase water solubility and facilitate excretion.
-
Sulfation: Conjugation with a sulfate (B86663) group.
-
Signaling Pathway
As a potent agonist of the 5-HT2A and 5-HT2C receptors, 3C-B-Fly is expected to activate the Gq/11 signaling cascade. This pathway plays a crucial role in neurotransmission and is the primary mechanism through which many hallucinogenic phenethylamines exert their effects.[2]
Caption: Proposed Gq/11 signaling pathway activated by 3c-b-Fly.
Experimental Workflows
The following diagrams illustrate the logical workflow for the analysis of 3C-B-Fly in forensic samples.
Caption: LC-MS/MS analytical workflow for 3c-b-Fly.
Caption: GC-MS analytical workflow for 3c-b-Fly.
Stability
The stability of this compound as a solid reference material is reported to be at least 5 years when stored at -20°C. However, the stability in biological matrices is unknown and should be evaluated as part of method validation.
Proposed Stability Study Protocol:
-
Spike known concentrations of 3C-B-Fly into drug-free blood and urine pools.
-
Store aliquots at different temperatures: room temperature (20-25°C), refrigerated (4°C), and frozen (-20°C).
-
Analyze aliquots at various time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
Evaluate the stability by comparing the measured concentration to the initial concentration. A compound is generally considered stable if the concentration remains within ±15% of the initial concentration.
-
Perform freeze-thaw stability by subjecting samples to multiple freeze-thaw cycles before analysis.
Disclaimer
This compound is intended for research and forensic purposes only. Its physiological and toxicological properties are not fully known. This product is not for human or veterinary use. All handling and analysis should be conducted by trained professionals in a controlled laboratory setting, following appropriate safety precautions. The analytical methods described herein are for guidance and should be thoroughly validated by the end-user.
References
- 1. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 3c-b-Fly Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
3c-b-Fly hydrochloride is a research chemical with limited available data on its pharmacological and toxicological properties.[1] The information and protocols provided herein are based on the compound's structural similarity to other known 5-HT₂A and 5-HT₂C receptor agonists, such as 2C-B-FLY and 4-bromo-2,5-dimethoxyamphetamine (DOB).[1] Researchers should exercise caution and perform thorough dose-response studies and safety evaluations. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Introduction
This compound is a rigid analog of the phenethylamine (B48288) class of psychoactive compounds, specifically an α-methylated analog of 2C-B-FLY.[1] Its structure suggests a high affinity and agonist activity at serotonin (B10506) 5-HT₂A and 5-HT₂C receptors, which are key targets in neuroscience research for studying synaptic plasticity, and the pathophysiology of various psychiatric disorders.[1][2] These application notes provide a framework for investigating the neuropharmacological profile of this compound.
Chemical Structure:
-
Formal Name: 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride[1]
-
Molecular Formula: C₁₃H₁₆BrNO₂ • HCl[1]
-
Molecular Weight: 334.6 g/mol [1]
Potential Applications in Neuroscience Research
Based on its presumed activity as a potent 5-HT₂A/2C receptor agonist, this compound could be a valuable tool for:
-
Probing 5-HT₂A and 5-HT₂C receptor structure and function: Its rigid structure can help in understanding the conformational changes required for receptor activation.
-
Investigating serotonergic signaling pathways: Elucidating the downstream effects of 5-HT₂A/2C receptor activation in different brain regions.
-
Modeling neuropsychiatric disorders: Studying the role of serotonergic dysfunction in conditions like schizophrenia, depression, and anxiety.
-
Screening for novel therapeutic agents: Using this compound as a reference compound in assays designed to identify 5-HT₂A/2C receptor modulators.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for this compound based on the known potencies of similar "FLY" compounds. Researchers must determine this data experimentally.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Hypothetical Ki (nM) for this compound | Reference Compound (e.g., DOB) Ki (nM) |
| 5-HT₂A | 0.5 - 5.0 | ~1.0 |
| 5-HT₂C | 1.0 - 10.0 | ~2.5 |
| 5-HT₂B | 50 - 200 | ~100 |
| D₂ | > 1000 | > 1000 |
| α₁-adrenergic | > 500 | > 500 |
Table 2: Functional Activity (EC₅₀, nM)
| Assay | Hypothetical EC₅₀ (nM) for this compound | Reference Compound (e.g., DOI) EC₅₀ (nM) |
| 5-HT₂A Calcium Mobilization | 1.0 - 15.0 | ~10.0 |
| 5-HT₂C Phosphoinositide Hydrolysis | 5.0 - 30.0 | ~20.0 |
| Head-Twitch Response (ED₅₀, mg/kg) | 0.1 - 0.5 | ~0.2 |
Experimental Protocols
In Vitro Characterization
This protocol is for determining the binding affinity of this compound for the 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT₂A receptors.
-
[³H]ketanserin (radioligand).
-
Mianserin (B1677119) (non-specific binding control).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-5-HT₂A cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of [³H]ketanserin (e.g., 1-2 nM).
-
For non-specific binding, add a high concentration of mianserin (e.g., 10 µM).
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 1-2 hours.
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value.
This protocol measures the functional potency of this compound at the 5-HT₂A receptor.[3]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
5-HT (serotonin) as a reference agonist.
-
A fluorescent plate reader capable of kinetic reads.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Use the fluorescent plate reader to establish a baseline fluorescence reading.
-
Add the different concentrations of this compound or the reference agonist to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.
-
The peak fluorescence intensity is used to determine the response.
-
Plot the dose-response curve and calculate the EC₅₀ value.
In Vivo Characterization
The HTR is a reliable behavioral proxy for 5-HT₂A receptor activation in rodents.[4][5]
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
This compound dissolved in sterile saline.
-
Observation chambers.
-
Video recording equipment (optional but recommended).
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before drug administration.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.
-
Immediately place the mice back into the observation chambers.
-
Record the number of head twitches for a set period, typically starting 5-10 minutes post-injection and lasting for 20-30 minutes.
-
A head twitch is a rapid, rotational movement of the head that is not part of grooming or exploratory behavior.
-
Analyze the dose-response relationship to determine the ED₅₀.
This protocol outlines a general procedure for recording the effects of this compound on neuronal firing in a relevant brain region, such as the prefrontal cortex.
Materials:
-
Anesthetized rat or mouse.
-
Stereotaxic frame.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
This compound for systemic or local application.
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the recording electrode to the desired depth.
-
Identify and isolate the spontaneous firing of a single neuron.
-
Record a stable baseline firing rate for several minutes.
-
Administer this compound (e.g., i.v. or via a micropipette for local application).
-
Continue recording the neuronal firing rate to observe any changes (excitation or inhibition).
-
Analyze the firing rate before and after drug administration to quantify the effect.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Serotonin Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 4. Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Receptor Binding Affinity Assays for 3c-b-Fly Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3c-b-Fly hydrochloride is a psychedelic phenethylamine (B48288) characterized by its rigid molecular structure, incorporating the methoxy (B1213986) groups of its parent compound into dihydrofuran rings. It is the α-methylated analog of 2C-B-FLY and the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB).[1][2] Structurally related compounds are potent agonists of serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are the primary targets for classic psychedelic drugs.[1][2] The psychedelic effects of these compounds are primarily mediated by their agonistic activity at the 5-HT2A receptor.[3]
Due to its structural similarity to DOB and 2C-B-FLY, this compound is presumed to exhibit a high affinity for 5-HT2A and 5-HT2C receptors.[1][2] Quantitative determination of its binding affinity at these and other receptors is crucial for elucidating its pharmacological profile, understanding its mechanism of action, and assessing its potential therapeutic or toxicological effects.
This document provides detailed protocols for conducting in vitro radioligand binding assays to determine the receptor binding affinity of this compound. While specific binding data for this compound is not publicly available, this document includes representative data from its close structural analogs to provide a comparative context.
Data Presentation: Receptor Binding Affinities of 3c-b-Fly Analogs
As experimental binding data for this compound is not available in the cited literature, the following table summarizes the binding affinities (Ki, in nM) of its close structural analogs, DOB and Bromo-DragonFLY, at key serotonin receptors. This data serves as a predictive reference for the likely receptor interaction profile of this compound.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT2B (Ki, nM) |
| DOB | 2.2 | 2.8 | - |
| Bromo-DragonFLY | 0.04 | 0.02 | 0.19 |
Data for DOB from Cayman Chemical product information. Data for Bromo-DragonFLY from Wikipedia, citing scientific literature.[4][5]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Human 5-HT2A Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using a competitive binding assay with a known high-affinity radioligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at the human 5-HT2A receptor and subsequently calculate its inhibition constant (Ki).
Materials:
-
Test Compound: this compound
-
Receptor Source: Commercially available cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Ketanserin (a high-affinity 5-HT2A antagonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Mianserin or unlabeled Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
-
Scintillation Cocktail: A commercially available liquid scintillation fluid.
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Liquid scintillation counter
-
Incubator
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the [³H]Ketanserin in assay buffer to a final concentration of approximately 1-2 nM.
-
Prepare the non-specific binding control by diluting the stock solution in assay buffer to a final concentration of 10 µM.
-
Thaw the frozen cell membrane preparation on ice and dilute in assay buffer to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]Ketanserin, and 100 µL of the diluted membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of [³H]Ketanserin, and 100 µL of the diluted membrane preparation.
-
Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL of [³H]Ketanserin, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this value should be predetermined or obtained from the literature).
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Caption: Canonical 5-HT2A receptor signaling pathway.
References
Dosing Considerations for 3C-B-FLY Hydrochloride in Rodent Studies: Application Notes and Protocols
Caution: The physiological and toxicological properties of 3C-B-FLY hydrochloride are not yet known. This compound is intended for forensic and research purposes only. Extreme caution should be exercised in handling and administration.
Introduction
This compound is a psychoactive compound belonging to the phenethylamine (B48288) class. It is the α-methylated analog of 2C-B-FLY and the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB)[1]. As a potent agonist of the 5-HT₂ₐ and 5-HT₂꜀ receptors, it is a subject of interest in neuroscience research for its potential to modulate serotonergic pathways[1]. This document provides a summary of the currently available information regarding its use in rodent studies, drawing parallels from closely related compounds where direct data is unavailable. Due to the limited research on this compound, the following sections are based on the pharmacology of analogous compounds and general principles of rodent dosing for novel psychoactive substances.
Quantitative Data Summary
There is currently no published quantitative data specifically for this compound from rodent studies. Researchers should initiate studies with extremely low doses and employ robust dose-escalation protocols. Data from analogous compounds can provide a preliminary, albeit cautious, starting point.
Experimental Protocols
Given the absence of specific studies on this compound, the following are generalized protocols for the initial assessment of novel psychoactive substances in rodents. These should be adapted based on preliminary findings.
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic and behavioral studies due to their well-characterized physiology and behavior[2][3].
-
Age and Weight: Adult rats (approximately 9 weeks old, weighing 200-250 g) are typically used to ensure physiological maturity[2].
-
Housing: Animals should be housed in pairs or individually in controlled conditions (12/12 h light/dark cycle, 22°C ± 2°C, 30%-70% humidity) with ad libitum access to food and water[2]. A one-week acclimatization period is recommended before any experimental procedures[2].
Drug Preparation and Administration
-
Formulation: this compound is a crystalline solid[1]. For administration, it should be dissolved in a suitable vehicle. Solubility has been noted in DMF (1 mg/ml), DMSO (5 mg/ml), and a 1:1 solution of DMSO:PBS (pH 7.2) at 0.5 mg/ml[1]. The choice of vehicle should be validated to ensure it has no independent behavioral or physiological effects.
-
Route of Administration: Subcutaneous (s.c.) injection is a common route for systemic administration in rodent studies of similar compounds, allowing for controlled dosing[2][3]. Oral administration is also a possibility, though bioavailability may vary.
-
Dosing: A dose-escalation study is mandatory. Initial doses should be in the sub-milligram per kilogram range, guided by the potency of analogous compounds at the 5-HT₂ₐ receptor.
Key Experiments
-
Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Procedure: Following administration of a single dose (e.g., 1 mg/kg, s.c.), blood and brain tissue samples are collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-administration)[2][3].
-
Analysis: Drug concentrations in serum and brain homogenates are quantified using liquid chromatography-mass spectrometry (LC/MS)[3].
-
-
Behavioral Assessment (Open Field Test): To evaluate effects on locomotor activity and exploratory behavior.
-
Procedure: Rats are administered with varying doses of this compound or vehicle. After a set period (e.g., 15 and 60 minutes post-administration), they are placed in an open field arena[2][3].
-
Data Collection: Automated tracking software is used to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Thermoregulation Studies: To assess the compound's effect on core body temperature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized primary signaling pathway of this compound and a general experimental workflow for its initial characterization in rodents.
Caption: Hypothesized 5-HT₂ₐ receptor signaling pathway for 3C-B-FLY HCl.
Caption: General experimental workflow for rodent studies of 3C-B-FLY HCl.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting 3c-b-Fly hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3c-b-Fly hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 1 mg/ml[1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/ml[1][2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml[1][2] |
Q2: What are the general chemical properties of this compound?
A2: this compound is the hydrochloride salt of 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine.[1] It is an α-methylated analog of 2C-B-FLY and is intended for forensic and research purposes.[1] Key chemical properties are listed below.
| Property | Value |
| Formal Name | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride[1] |
| CAS Number | 178557-19-2[1] |
| Molecular Formula | C₁₃H₁₆BrNO₂ • HCl[1][3] |
| Formula Weight | 334.6 g/mol [1] |
| Formulation | A crystalline solid[1] |
Q3: Are there any general considerations for dissolving hydrochloride salts of research chemicals?
A3: Yes, several factors can influence the solubility of hydrochloride salts. Generally, they have improved solubility in aqueous solutions compared to their free base form.[4] However, issues can still arise. Key considerations include:
-
pH: The pH of the solution is critical. Aqueous solutions of hydrochloride salts can be slightly acidic.[5] Adjusting the pH towards the physiological range (7.2-7.4) might be necessary for cellular assays, but this can also decrease the solubility of some hydrochloride salts.[5]
-
Common Ion Effect: In solutions containing chloride ions (e.g., hydrochloric acid or certain buffers), the solubility of a hydrochloride salt can be suppressed.[6][7] In some cases, the free base may be more soluble in acidic conditions than the hydrochloride salt.[8]
-
Temperature: For endothermic dissolution processes, gentle warming can increase solubility.[9] However, be cautious as heat can degrade some compounds.[5]
-
Co-solvents: For compounds with poor aqueous solubility, using a water-miscible organic co-solvent like DMSO or ethanol (B145695) is a common strategy.[5] It is recommended to first dissolve the compound in the organic solvent and then slowly add the aqueous buffer.[10]
Troubleshooting Guide
Q4: My this compound is not fully dissolving in my chosen solvent. What should I do?
A4: If you are experiencing incomplete dissolution, follow these steps:
-
Verify Solvent and Concentration: Double-check that you are using a recommended solvent and are within the known solubility limits (see Q1).
-
Gentle Agitation: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.[5]
-
Sonication: If available, sonicating the sample can help break up solid particles and enhance dissolution.
-
Gentle Warming: Carefully warm the solution in a water bath (e.g., 37°C).[5] Be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment: If dissolving in an aqueous buffer, check the pH. A slightly more acidic environment may improve solubility for some hydrochloride salts, but be aware of the common ion effect if your buffer contains chloride.
Q5: The compound dissolved initially but then precipitated out of solution. What could be the cause?
A5: Precipitation after initial dissolution can be due to several factors:
-
Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This can happen if the solution is cooled after warming to dissolve the compound.[11]
-
pH Shift: If you diluted a stock solution (e.g., in DMSO) into an aqueous buffer with a different pH, the change in pH could cause the compound to be less soluble and precipitate.
-
Salt Disproportionation: The hydrochloride salt may convert to its less soluble free base form, leading to precipitation.[11][12]
To address this, try preparing a more dilute solution or adjusting the pH of the final solution. When diluting a stock in an organic solvent into an aqueous buffer, add the stock solution slowly while vortexing the buffer.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (up to 5 mg/ml).
-
Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Storage: Store the stock solution at -20°C for long-term stability. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in a Mixed Solvent System (DMSO:PBS)
-
Prepare Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1.
-
Dilution: In a separate sterile tube, add the desired volume of PBS (pH 7.2).
-
Slow Addition: While vortexing the PBS, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration (e.g., up to 0.5 mg/ml for a 1:1 ratio).[1]
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. It is often recommended not to store aqueous solutions for more than one day.[10]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemicalroute.com [chemicalroute.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. The hydrochloride salt of 4-hydroxy-N,N-di-n-propyltryptamine (4-HO-DPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 9. byjus.com [byjus.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
How to avoid degradation of 3c-b-Fly hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 3C-B-Fly hydrochloride in solution to minimize degradation and ensure experimental integrity.
Troubleshooting Guide: Degradation of this compound in Solution
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms in the solution upon storage. | - The concentration of the solution may exceed the solubility of this compound in the chosen solvent, especially at lower temperatures. - The pH of the solution may have shifted, affecting solubility. | - Gently warm the solution to see if the precipitate redissolves. - If precipitation persists, consider preparing a fresh, less concentrated solution. - For aqueous-based solutions, ensure the pH is maintained within a suitable range. Although specific data for 3C-B-Fly is limited, a slightly acidic to neutral pH is generally recommended for similar compounds to maintain the protonated, more soluble form. |
| Loss of compound potency or inconsistent experimental results over time. | - Chemical degradation of this compound may be occurring in the solution. | - Review Storage Conditions: Ensure the solution is stored at the recommended temperature of -20°C or lower.[1][2][3] - Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. - Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated warming and cooling. - Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use analytical or HPLC-grade solvents. |
| Discoloration of the solution. | - This may indicate oxidation or the formation of degradation products. | - Discard the discolored solution and prepare a fresh stock. - When preparing solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: The choice of solvent will depend on your experimental needs. Based on available data, the following solvents can be used, with their respective solubilities:
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~1 mg/mL[1][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL[1][3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1][3] |
For long-term storage, aprotic solvents like DMSO are generally preferred as they are less reactive than protic solvents.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure the stability of this compound in solution, it is crucial to adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C[1][2][3][4] | Low temperatures slow down chemical reactions, including degradation pathways. |
| Light Exposure | Protect from light (use amber vials or foil) | Many organic molecules, especially those with aromatic rings, are susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen) if possible | This minimizes the risk of oxidation. |
| Container | Use tightly sealed, high-quality glass or polypropylene (B1209903) vials | Prevents solvent evaporation and contamination. |
Q3: How can I minimize the degradation of this compound during my experiments?
A3: Beyond proper storage, consider the following during your experimental workflow:
-
Prepare fresh dilutions: For aqueous-based assays, prepare fresh dilutions from your stock solution immediately before use.
-
Maintain pH: If working with buffered solutions, ensure the buffer has sufficient capacity to maintain a stable pH. The stability of tryptamine (B22526) derivatives can be pH-dependent.[5]
-
Temperature control: Keep solutions on ice during experimental procedures whenever possible.
Q4: How stable is this compound as a solid?
A4: When stored as a crystalline solid at -20°C, this compound is reported to be stable for at least five years.[1]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile pipette tips
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound on an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.
-
Carefully transfer the weighed solid into the amber glass vial.
-
Add the appropriate volume of DMSO to the vial. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the stock solution and aliquots at -20°C or -80°C.
-
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound solutions.
Caption: Key factors that can affect the stability of this compound in solution.
References
Technical Support Center: Quantification of 3c-b-Fly in Biological Samples
Welcome to the technical support center for the analytical quantification of 3c-b-Fly. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioanalysis of this novel psychoactive substance. The information provided is based on established methodologies for analogous compounds and should be adapted and validated for the specific analysis of 3c-b-Fly.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 3c-b-Fly in biological samples?
A1: The primary challenges in quantifying 3c-b-Fly, a novel psychoactive substance (NPS), in biological matrices are similar to those for other NPS and include:
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Low Concentrations: 3c-b-Fly is likely potent at low doses, resulting in very low concentrations in biological fluids like blood, plasma, and urine, demanding highly sensitive analytical methods.[1]
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Matrix Effects: Endogenous components of biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of 3c-b-Fly in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[2]
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Metabolism: 3c-b-Fly is expected to be extensively metabolized in the body.[3] Identifying and quantifying relevant metabolites may be crucial for understanding its pharmacokinetics and toxicology. The lack of commercially available metabolite standards can be a significant hurdle.
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Analyte Stability: The stability of 3c-b-Fly in biological samples during collection, storage, and processing is unknown and needs to be carefully evaluated to prevent degradation and ensure accurate results.[4]
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Lack of Reference Standards: As a novel compound, certified reference materials for 3c-b-Fly and its metabolites may be scarce or unavailable, which is a critical requirement for method development and validation.[1]
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Sample Preparation: Developing an efficient extraction method to isolate 3c-b-Fly from the complex biological matrix while minimizing interferences is a critical and often challenging step.[5]
Q2: Which analytical technique is most suitable for the quantification of 3c-b-Fly?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique for the quantification of novel psychoactive substances like 3c-b-Fly in biological samples.[1][6][7][8] This is due to its high sensitivity, selectivity, and ability to provide structural information for confirmation.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the analyte to improve its volatility and thermal stability.
Q3: What are the key validation parameters to consider when developing a quantitative method for 3c-b-Fly?
A3: According to regulatory guidelines (e.g., FDA, EMA), the key validation parameters for a bioanalytical method include:[9]
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Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
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Linearity and Range: The concentration range over which the method is accurate and precise.
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Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[9]
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[10][11]
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Recovery: The efficiency of the extraction process.
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Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.[12]
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Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[4]
Troubleshooting Guides
Guide 1: Poor Peak Shape and Resolution in Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with end-capping or a different stationary phase. |
| Peak Fronting | Column overload. | - Dilute the sample or inject a smaller volume. |
| Split Peaks | - Clogged frit or void in the column.- Co-elution of an interfering substance.- Sample solvent incompatible with the mobile phase. | - Reverse flush the column or replace it.- Optimize chromatographic conditions (gradient, temperature).- Reconstitute the sample in a solvent similar to the initial mobile phase.[13] |
| Poor Resolution | Inadequate separation of 3c-b-Fly from other matrix components or metabolites. | - Optimize the mobile phase gradient and flow rate.- Try a different column with a different selectivity.- Adjust the column temperature. |
Guide 2: Inaccurate or Inconsistent Quantitative Results
| Symptom | Possible Cause | Troubleshooting Step |
| High Variability (Poor Precision) | - Inconsistent sample preparation.- Instability of the analyte.[4]- Fluctuations in the LC-MS/MS system. | - Automate sample preparation if possible.- Evaluate analyte stability and use appropriate stabilizers or storage conditions.- Perform system suitability tests before each run. |
| Inaccurate Results (Poor Accuracy) | - Significant matrix effects.[2]- Incorrect calibration standards.- Inefficient extraction recovery. | - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and recovery variations.[12]- Prepare fresh calibration standards and perform quality control checks.- Optimize the sample preparation method to improve recovery. |
| Low Signal Intensity | - Ion suppression.- Poor extraction efficiency.- Analyte degradation. | - Improve sample cleanup to remove interfering substances.- Optimize MS source parameters (e.g., temperature, gas flows).- Investigate and mitigate analyte degradation pathways. |
| Signal Outside Linear Range | Analyte concentration is too high or too low. | - Dilute samples with high concentrations.- For low concentrations, consider concentrating the sample during preparation or increasing the injection volume. |
Quantitative Data for Analogous Compounds
Since no specific quantitative data for 3c-b-Fly is available, the following table summarizes typical validation parameters for the quantification of other novel psychoactive substances in biological matrices using LC-MS/MS. These values can serve as a benchmark for developing a method for 3c-b-Fly.
| Compound Class | Matrix | LOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Synthetic Cannabinoids | Whole Blood | 0.02 - 1.5 | 0.25 - 25 | 85 - 115 | < 15 | [6][7] |
| Synthetic Cannabinoids | Oral Fluid | 1 - 2.5 | 2.5 - 500 | 90.5 - 112.5 | 3 - 14.7 | [10][11] |
| Synthetic Cannabinoids | Urine | 0.225 - 3.375 | 0.5 - 100 | 95 - 109 | 4.9 - 11.9 | [14] |
| Various NPS | Whole Blood | 0.25 | 0.25 - 10 | 85 - 115 | < 15 | [6] |
Experimental Protocols
Detailed Methodology: Generic LC-MS/MS Quantification of an NPS (e.g., 3c-b-Fly) in Human Plasma
This protocol provides a general framework. Optimization and validation are essential for 3c-b-Fly.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., 3c-b-Fly-d4).
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Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[15]
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Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[13]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[13]
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
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MS System: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable for 3c-b-Fly.
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Detection Mode: Multiple Reaction Monitoring (MRM). Two or more transitions (precursor ion → product ion) should be monitored for the analyte and the internal standard for confident quantification and confirmation.
3. Method Validation
-
Perform a full method validation according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, LOQ, recovery, matrix effect, and stability.[9]
Visualizations
Caption: A typical experimental workflow for the quantification of 3c-b-Fly in biological samples.
Caption: A logical troubleshooting guide for addressing inaccurate or imprecise quantitative results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. organomation.com [organomation.com]
- 14. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 15. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Best practices for minimizing experimental variability with 3c-b-Fly
This technical support center provides researchers, scientists, and drug development professionals with best practices for minimizing experimental variability when working with the research chemical 3c-b-Fly. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3c-b-Fly and what is its primary mechanism of action?
3c-b-Fly, also known as DOB-FLY, is a psychedelic phenethylamine (B48288) and a designer drug.[1] It is an α-methylated analog of 2C-B-FLY and the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB).[1][2] Its primary mechanism of action is as a potent agonist of the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[2][3] The physiological and toxicological properties of 3c-b-Fly are not well-characterized, and it is intended for forensic and research purposes only.[2][4]
Q2: What are the most critical factors to control to ensure experimental reproducibility with 3c-b-Fly?
Consistency is paramount for minimizing experimental variability.[5] Key factors to control include:
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Compound Purity and Identity: Given that instances of mislabeled related compounds have occurred, it is crucial to verify the identity and purity of your 3c-b-Fly stock, for instance, through analytical techniques like GC-MS.[3][6]
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Accurate Dosing: Due to its high potency, precise measurement of concentrations and volumes is critical.[5]
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Consistent Environmental Conditions: For in vitro and in vivo models, maintaining consistent temperature, humidity, and light cycles is essential.[7]
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Standardized Reagent Preparation: Prepare fresh solutions for each experiment, as compounds can degrade over time, a process which can be accelerated by factors like oxidation.[5]
-
Uniform Equipment Usage: Use the same calibrated equipment (pipettes, incubators, readers, etc.) for all related experiments to avoid inter-instrument variability.[5]
Q3: How should I prepare and store 3c-b-Fly to maintain its stability?
3c-b-Fly hydrochloride is a crystalline solid.[2] For stock solutions, it is soluble in DMF (1 mg/ml) and DMSO (5 mg/ml).[2] To maintain stability, it should be stored at -20°C, and for long-term storage, the supplier suggests stability for at least 5 years.[2] When preparing working solutions, it is advisable to make them fresh for each experiment from a frozen stock to avoid degradation.[5]
Troubleshooting Guides
Issue 1: High variability between replicate wells in a cell-based assay.
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Potential Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. When plating, gently swirl the plate between seeding sections to prevent cells from settling in one area.
-
Compound Addition: Mix the compound dilution thoroughly before adding it to the wells. When adding the compound, pipette up and down gently to ensure it is evenly distributed in the well.
-
Edge Effects: To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with a buffer or media.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique (e.g., consistent speed and immersion depth).
-
Issue 2: Inconsistent results between different experimental days.
-
Potential Cause: Variations in cell passage number, reagent batches, or subtle changes in environmental conditions.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments.
-
Reagent Batches: If possible, use the same batch of all critical reagents (e.g., media, serum, 3c-b-Fly). If a new batch must be used, perform a validation experiment to ensure it yields comparable results.
-
Standard Operating Procedures (SOPs): Follow a detailed SOP for the entire experimental workflow to ensure consistency across all steps and on different days.[8]
-
Internal Controls: Include positive and negative controls in every experiment to monitor for variability and ensure the assay is performing as expected.
-
Experimental Protocols and Data
The following are example protocols and data tables for illustrative purposes. Researchers should develop and validate their own specific protocols based on their experimental needs.
Example Protocol 1: In Vitro 5-HT2A Receptor Activation Assay
This protocol describes a hypothetical cell-based assay to measure the activation of the 5-HT2A receptor by 3c-b-Fly using a calcium flux assay.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells at a density of 50,000 cells/well in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 3c-b-Fly in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Calcium Flux Assay:
-
Wash cells with assay buffer.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash cells to remove excess dye.
-
Add the 3c-b-Fly dilutions to the wells.
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Measure the change in fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
Example Data Presentation
Table 1: Dose-Response of 3c-b-Fly on 5-HT2A Receptor Activation
| Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| 0.1 | 150 | 15 |
| 1 | 350 | 25 |
| 10 | 800 | 50 |
| 100 | 1200 | 75 |
| 1000 | 1250 | 80 |
Table 2: Comparison of EC50 Values Across Experimental Batches
| Batch | EC50 (nM) | 95% Confidence Interval |
| 1 | 8.5 | 7.2 - 9.8 |
| 2 | 9.1 | 8.0 - 10.2 |
| 3 | 8.8 | 7.5 - 10.1 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for handling and using a research chemical like 3c-b-Fly.
5-HT2A Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT2A receptor activated by an agonist.
Troubleshooting Logic
References
- 1. DOB-FLY - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]
- 4. chemicalroute.com [chemicalroute.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. bigomics.ch [bigomics.ch]
- 8. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and resolving artifacts in GC-MS analysis of 3c-b-Fly
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and resolving analytical artifacts during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3c-b-Fly (also known as DOB-FLY). Authored for professionals in research and drug development, this resource offers detailed troubleshooting, frequently asked questions, and experimental protocols to ensure accurate and reliable results.
Troubleshooting Guide: Identifying and Resolving Common Artifacts
This guide addresses specific issues that may arise during the GC-MS analysis of 3c-b-Fly, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Active sites in the GC system (liner, column) interacting with the amine group of 3c-b-Fly. | - Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for amine analysis.- Consider derivatization to block the active amine group.- Regularly condition the GC column according to the manufacturer's instructions. |
| Presence of unexpected peaks | 1. Thermal degradation: 3c-b-Fly may degrade in the high-temperature environment of the GC inlet.[1] 2. Derivatization artifacts: Incomplete derivatization or side reactions can produce extraneous peaks.[2][3] 3. Contamination: Impurities in the sample, solvent, or from the GC system (e.g., column bleed, septum bleed). | - For thermal degradation: Lower the injector temperature. Use a pulsed pressure injection to minimize residence time in the inlet.- For derivatization issues: Optimize the derivatization reaction (time, temperature, reagent concentration). Ensure the sample is dry before adding the derivatizing agent.- For contamination: Run a solvent blank to identify system contaminants. Use high-purity solvents. Replace the septum and condition the column. |
| Inconsistent retention times | - Fluctuations in carrier gas flow rate.- Leaks in the GC system.- Column degradation. | - Check the carrier gas supply and regulator for consistent pressure.- Perform a leak check of the GC system, particularly around the injector and column fittings.- Trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated non-volatile residues. |
| Incorrect isotopic pattern for bromine | Co-eluting interference that distorts the mass spectrum. | - Improve chromatographic separation by optimizing the temperature program (slower ramp rate).- Select a different quantifier ion that is unique to 3c-b-Fly and free from interference.- Confirm the presence of the characteristic M+ and M+2 peaks with an approximate 1:1 ratio for bromine-containing fragments.[4] |
| Low signal intensity or no peak | - Adsorption: The analyte may be adsorbing to active sites in the system.- Improper derivatization: The derivatization may not have gone to completion.- Incorrect MS parameters: The mass spectrometer may not be optimized for the target analyte. | - Derivatize the sample to reduce adsorption and improve volatility.[5][6][7] - Optimize derivatization conditions.- Perform a tune of the mass spectrometer. Ensure the selected ions for monitoring are appropriate for 3c-b-Fly or its derivative. |
Frequently Asked Questions (FAQs)
1. What is 3c-b-Fly and why is GC-MS analysis challenging?
3c-b-Fly, also known as DOB-FLY, is a psychedelic phenethylamine.[8] Its chemical formula is C13H16BrNO2. The primary challenges in its GC-MS analysis stem from its polar amine group, which can cause peak tailing and adsorption, and its potential for thermal degradation at high temperatures.
2. Is derivatization necessary for the GC-MS analysis of 3c-b-Fly?
While not strictly mandatory, derivatization is highly recommended.[2][3] Derivatizing the primary amine group, for instance through acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), can significantly improve peak shape, reduce adsorption, and enhance volatility, leading to more reliable and reproducible results.[5][6][7]
3. What are the expected mass spectral features of 3c-b-Fly?
A key feature in the mass spectrum of 3c-b-Fly is the presence of an isotopic pattern characteristic of a bromine-containing compound. Due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragment ions will appear as a pair of peaks (M+ and M+2) with nearly equal intensity, separated by two mass-to-charge units (m/z).[4]
4. How can I confirm that an unexpected peak is a thermal degradation product?
To investigate thermal degradation, you can perform a series of injections with varying injector temperatures. If the relative abundance of the unexpected peak increases with higher injector temperatures while the parent analyte peak decreases, it is likely a thermal degradation product.[1]
5. What are common derivatization artifacts to watch out for?
Common artifacts include byproducts from the derivatizing reagent itself, incomplete derivatization leading to multiple peaks for the same analyte, and the formation of unexpected derivatives due to side reactions. It is crucial to run a derivatized blank (reagent only) to identify reagent-specific peaks.
Experimental Protocols
Sample Preparation and Derivatization (Acylation)
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Sample Preparation: Accurately weigh a small amount of the 3c-b-Fly standard or sample and dissolve it in a suitable solvent (e.g., methanol, ethyl acetate) to a known concentration (e.g., 1 mg/mL).
-
Evaporation: Transfer a small aliquot (e.g., 100 µL) of the sample solution to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
GC-MS Instrumental Parameters
These are suggested starting parameters and should be optimized for your specific instrument.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C (can be optimized to minimize thermal degradation) |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial temperature: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 40-550 amu |
Visualizing Workflows and Relationships
References
- 1. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. gcms.cz [gcms.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analysis of Phenethylamines Using On-Column TFA Derivatization : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. DOB-5-hemiFLY - Wikipedia [en.wikipedia.org]
How to ensure the stability of 3c-b-Fly hydrochloride for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of 3C-B-FLY hydrochloride for experimental studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of the compound leading to reduced potency or the presence of active impurities. | 1. Verify Purity: Re-analyze the purity of your stock and working solutions using a validated stability-indicating HPLC method. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a solid sample stored under recommended conditions and compare experimental results with those obtained using older solutions. |
| Discoloration or precipitation in solutions. | This may indicate oxidative degradation or pH-related instability. Phenethylamine (B48288) compounds can be susceptible to oxidation, forming colored byproducts. | 1. Use Degassed Solvents: Prepare solutions using high-purity, degassed solvents to minimize dissolved oxygen. 2. Control pH: Ensure the pH of your solution is slightly acidic to maintain the protonated, more stable form of the amine. 3. Protect from Light: Store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation. |
| Loss of compound during sample preparation. | Adsorption to container surfaces or instability in the sample processing workflow. | 1. Use appropriate containers: Employ low-binding polypropylene (B1209903) or silanized glass vials. 2. Minimize processing time: Keep the time between sample preparation and analysis as short as possible. 3. Maintain low temperatures: Perform sample preparation steps on ice or at reduced temperatures where feasible. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is reported to be stable for at least five years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: To maximize the stability of stock solutions, follow these recommendations:
-
Solvent Selection: Use high-purity, HPLC-grade solvents such as methanol, DMSO, or a buffered aqueous solution. For aqueous solutions, a slightly acidic pH is recommended to ensure the amine group is protonated, which enhances stability.[2]
-
Preparation: Prepare solutions using degassed solvents to minimize oxidative degradation.[2] If possible, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower, protected from light.
Q3: What factors can lead to the degradation of this compound in solution?
A3: The primary factors that can affect the stability of phenethylamine derivatives like this compound in solution are:
-
pH: The stability is pH-dependent. Neutral to alkaline conditions can deprotonate the amine group, making the molecule more susceptible to degradation.
-
Light: Exposure to UV or visible light can induce photodegradation.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]
-
Temperature: Elevated temperatures will accelerate the rate of degradation.
Q4: How can I assess the stability of my this compound sample?
A4: A long-term stability study can be conducted to assess the stability of your sample under your specific storage conditions. This involves analyzing the purity of the sample at regular intervals. Additionally, forced degradation studies can be performed to understand potential degradation pathways.
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol outlines a procedure for a long-term stability study of this compound.
-
Sample Preparation:
-
Store multiple aliquots of solid this compound and a prepared stock solution (e.g., 1 mg/mL in methanol) under the desired long-term storage conditions (e.g., -20°C, protected from light).
-
-
Testing Frequency:
-
For a comprehensive study, test the samples at the following time points: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis:
-
At each time point, analyze the purity of both the solid and solution samples using a validated stability-indicating HPLC method (see Protocol 3).
-
Assess the appearance of the sample (color, clarity for solutions) and the formation of any degradation products.
-
-
Data Evaluation:
-
Compare the purity results over time to the initial (time 0) data to determine the rate of degradation, if any.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.[2]
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.
-
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with a suitable low percentage of B, and run a linear gradient to a high percentage of B over 20-30 minutes to ensure the elution of any less polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of this compound (315 nm).[1]
-
Column Temperature: 30°C.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Moisture Control | Reported Stability |
| Solid | -20°C | Required (e.g., amber vial) | Required (tightly sealed container) | ≥ 5 years[1] |
| Solution | ≤ -20°C | Required (e.g., amber vial) | Required (tightly sealed container) | Varies with solvent and pH |
Table 2: Example Forced Degradation Study Results for a Phenethylamine Derivative
| Stress Condition | Duration | Temperature | Purity (%) | Major Degradation Products |
| 1 M HCl | 24 h | 60°C | ~95% | Hydrolytic products |
| 1 M NaOH | 24 h | 60°C | ~85% | Hydrolytic and rearrangement products |
| 3% H₂O₂ | 24 h | 25°C | >90% | Oxidative products (e.g., quinones)[2] |
| Light (ICH Q1B) | 24 h | 25°C | ~80% | Photodegradation products[2] |
| Dry Heat | 48 h | 60°C | ~90% | Thermal degradation products |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Potential degradation pathways for phenethylamine compounds like this compound.
References
Validation & Comparative
3C-B-Fly Hydrochloride vs. 2C-B-FLY: A Comparative Analysis for the Research Community
In the landscape of psychedelic phenethylamines, the "FLY" series of compounds, characterized by the fusion of dihydrofuran rings to the central benzene (B151609) ring, represents a significant area of interest for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of two notable members of this family: 2C-B-FLY and its α-methylated analog, 3C-B-Fly hydrochloride. While 2C-B-FLY has been the subject of some pharmacological characterization, data on this compound remains limited, positioning it as a compound ripe for further investigation. This document aims to consolidate the available information on both compounds, present it in a clear, comparative format, and provide detailed experimental protocols for researchers seeking to further elucidate their properties.
Chemical and Pharmacological Profile
2C-B-FLY is a potent agonist of the serotonin (B10506) 5-HT₂ receptors, which is consistent with its observed psychedelic effects.[1] The α-methylation that distinguishes 3C-B-Fly from 2C-B-FLY is a common structural modification in phenethylamine (B48288) chemistry, often leading to increased potency and a shift in the pharmacological profile, as seen in the relationship between 2C-B and its α-methylated counterpart, DOB.[2] However, it is crucial to note that the physiological and toxicological properties of 3C-B-Fly are largely unknown.[2]
Data Presentation
The following tables summarize the available chemical and pharmacological data for 2C-B-FLY. Corresponding data for this compound is largely absent from published scientific literature.
Table 1: Chemical Properties
| Property | 2C-B-FLY | This compound |
| IUPAC Name | 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][3]benzofuran-4-yl)ethanamine | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride[2] |
| Chemical Formula | C₁₂H₁₄BrNO₂[1] | C₁₃H₁₆BrNO₂ • HCl[2] |
| Molar Mass | 284.15 g/mol [1] | 334.6 g/mol [2] |
| Structure | See Figure 1 | See Figure 1 |
Table 2: Receptor Binding and Functional Activity (Data for 2C-B-FLY)
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |
| 5-HT₂A | Potent | Agonist | [1] |
| 5-HT₂B | High | Agonist | [1] |
| 5-HT₂C | High | Agonist | [1] |
| 5-HT₁D | High | Not specified | [1] |
| 5-HT₁A | Weak | Not specified | [1] |
| 5-HT₁B | Weak | Not specified | [1] |
| 5-HT₁E | Weak | Not specified | [1] |
No quantitative receptor binding or functional activity data for this compound was found in the reviewed literature.
Table 3: Pharmacokinetic Parameters (Data for a related compound, 2C-B-Fly-NBOMe in rats)
| Parameter | Serum | Brain | Reference |
| Tₘₐₓ | 30 min | 60 min | [4] |
| Cₘₐₓ | 28 ng/mL | 171 ng/g | [4] |
| t₁/₂ | 1.56 h | 2.40 h | [4] |
No pharmacokinetic data for 2C-B-FLY or this compound was found in the reviewed literature. The data presented is for the related N-benzyl derivative, 2C-B-Fly-NBOMe, and should be interpreted with caution as these parameters can vary significantly with structural changes.
Mandatory Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of 2C-B-FLY and 3C-B-Fly.
Caption: Simplified 5-HT₂A receptor signaling cascade.
Caption: General workflow for psychoactive compound characterization.
Experimental Protocols
The following are detailed, representative protocols for key experiments in the characterization of novel psychoactive compounds. These are intended to serve as a guide for researchers.
Protocol 1: Serotonin 5-HT₂A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Cell culture reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.
-
Radioligand: [³H]ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific determinant: Mianserin (B1677119) (10 µM final concentration).
-
Test compounds (2C-B-FLY, this compound) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT₂A cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer.
-
50 µL of [³H]ketanserin (final concentration ~1 nM).
-
50 µL of test compound dilution or vehicle (for total binding) or mianserin (for non-specific binding).
-
100 µL of membrane preparation (20-40 µg of protein).
-
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound following a single administration.
Materials:
-
Male Wistar rats (250-300 g).
-
Test compound (this compound or 2C-B-FLY) formulated in a suitable vehicle (e.g., saline).
-
Dosing gavage needles or syringes for intravenous administration.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthesia (e.g., isoflurane).
-
LC-MS/MS system.
-
Internal standard for LC-MS/MS analysis.
Procedure:
-
Animal Dosing:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast animals overnight before dosing (for oral administration).
-
Administer the test compound at a defined dose via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) from the tail vein or via a cannula.
-
Place blood into heparinized tubes and centrifuge at 4,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound and internal standard.
-
Extract the test compound and internal standard from plasma samples (e.g., via protein precipitation or solid-phase extraction).[3]
-
Inject the extracted samples onto the LC-MS/MS system and quantify the analyte concentration based on the calibration curve.
-
-
Data Analysis:
-
Plot the mean plasma concentration of the test compound versus time.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Cₘₐₓ (maximum plasma concentration).
-
Tₘₐₓ (time to reach Cₘₐₓ).
-
AUC (area under the concentration-time curve).
-
t₁/₂ (elimination half-life).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 2C-B-FLY. While 2C-B-FLY has been identified as a potent serotonergic agonist, a significant knowledge gap exists for its α-methylated analog, this compound. The lack of published quantitative data for 3C-B-Fly underscores the need for further research to understand its pharmacological and pharmacokinetic profile. The provided experimental protocols offer a framework for researchers to conduct such investigations, which will be crucial for a comprehensive understanding of the structure-activity relationships within the fascinating "FLY" class of psychedelic compounds. It is imperative that any research with these compounds is conducted in accordance with all applicable laws and regulations and with the highest safety standards.
References
A Comparative Analysis of the Potency of 3C-B-FLY, DOB, and Other Psychedelic Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of 3C-B-FLY (also known as DOB-FLY) with the established psychedelic phenethylamine (B48288) DOB (4-Bromo-2,5-dimethoxyamphetamine) and other relevant analogues. The information presented herein is intended for an audience with a professional background in pharmacology, medicinal chemistry, and related scientific disciplines.
Introduction
The phenethylamine class of psychoactive compounds has long been a subject of intense scientific scrutiny due to the profound effects of its members on the central nervous system. Minor structural modifications to the phenethylamine scaffold can lead to dramatic shifts in potency, receptor affinity, and functional activity. This guide focuses on 3C-B-FLY, a conformationally restricted analogue of DOB, and provides a comparative analysis of its pharmacological properties. By examining key parameters such as receptor binding affinity, functional potency, and in vivo effects, this document aims to provide a clear and data-driven comparison to aid in research and drug development endeavors.
Comparative Potency: A Data-Driven Overview
The potency of a compound is a critical determinant of its pharmacological profile. For psychedelic phenethylamines, potency is primarily mediated by their interaction with serotonin (B10506) receptors, particularly the 5-HT₂A subtype. The following tables summarize the available quantitative data for 3C-B-FLY, DOB, and other relevant phenethylamines to facilitate a direct comparison.
In Vitro Receptor Binding Affinity and Functional Potency
The following table presents the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of the compounds at key serotonin receptors. Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively. The data is primarily focused on the 5-HT₂A and 5-HT₂C receptors, which are major targets for these compounds.
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) (Functional Assay) | Intrinsic Activity (%) | Reference |
| (R)-(-)-3C-B-FLY | 5-HT₂A | 0.44 ± 0.06 | 0.38 ± 0.05 (PI Hydrolysis) | 77 ± 2 | [1][2][3] |
| 5-HT₂C | 0.28 ± 0.03 | - | - | [1][2][3] | |
| (S)-(+)-3C-B-FLY | 5-HT₂A | 1.1 ± 0.1 | 1.3 ± 0.1 (PI Hydrolysis) | 73 ± 3 | [1][2][3] |
| 5-HT₂C | 0.81 ± 0.08 | - | - | [1][2][3] | |
| (R)-(-)-DOB | 5-HT₂A | 0.59 | - | - | [4] |
| 5-HT₂C | 2.5 | - | - | [4] |
Note: Data for other phenethylamines is extensive and can be found in various pharmacological databases. The focus here is on the direct comparison between 3C-B-FLY and DOB.
In Vivo Potency
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor activation and is commonly used to assess the in vivo potency of psychedelic compounds. The following table shows the median effective dose (ED₅₀) for inducing the HTR. A lower ED₅₀ value indicates higher in vivo potency.
| Compound | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) | Reference |
| 3C-B-FLY (DOB-FLY) | 0.20 | 0.67 | [5] |
| DOB | 0.21 | 0.75 | [5] |
| 2C-B | 0.69 | 2.43 | [5] |
| Bromo-DragonFLY | 0.059 | 0.20 | [5] |
Signaling Pathways and Biased Agonism
Psychedelic phenethylamines primarily exert their effects through the activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. However, recent research has highlighted the importance of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways).
While specific data on the β-arrestin recruitment profile for 3C-B-FLY and DOB is limited, the field of psychedelic pharmacology is increasingly focusing on how biased agonism may contribute to the diverse subjective and therapeutic effects of these compounds.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide. These protocols are provided to allow for replication and a deeper understanding of the data presented.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT₂A or 5-HT₂C receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing appropriate ions is used.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂A) is incubated with the receptor membranes and a range of concentrations of the unlabeled test compound (e.g., 3C-B-FLY or DOB).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To measure the functional potency (EC₅₀) and efficacy of a compound in activating the Gq signaling pathway.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT₂A receptor (e.g., NIH-3T3 cells) are cultured.
-
Labeling: The cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with a range of concentrations of the test compound in the presence of LiCl (which inhibits inositol (B14025) monophosphatase).
-
Extraction: The reaction is stopped, and the inositol phosphates (IPs) are extracted.
-
Quantification: The total [³H]-IPs are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) and the maximum response (Emax) are determined by nonlinear regression analysis of the dose-response curve. The intrinsic activity is calculated relative to a full agonist.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo potency (ED₅₀) of a compound as a 5-HT₂A receptor agonist.
Methodology:
-
Animal Model: C57BL/6J mice are commonly used.
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, across a range of doses.
-
Observation: The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes).
-
Data Analysis: A dose-response curve is generated, and the ED₅₀ (the dose that produces a half-maximal response) is calculated using appropriate statistical methods.
Conclusion
The data presented in this guide indicate that 3C-B-FLY is a highly potent 5-HT₂A and 5-HT₂C receptor agonist, with in vitro binding affinities and functional potencies in the sub-nanomolar range.[1][2][3] In vivo, 3C-B-FLY demonstrates a potency comparable to that of DOB in the mouse head-twitch response assay, a behavioral model of 5-HT₂A receptor activation.[5] The conformational restriction imposed by the dihydrofuran rings in 3C-B-FLY appears to maintain, and in the case of the (R)-enantiomer, slightly enhance potency at the 5-HT₂A receptor compared to the more flexible structure of DOB. Further research is warranted to fully elucidate the complete receptor binding profile of 3C-B-FLY and to investigate its functional selectivity, particularly with respect to β-arrestin signaling, which may provide deeper insights into its unique pharmacological properties.
References
- 1. Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT(2A/2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of 3C-B-FLY Hydrochloride and Related Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and research laboratories. Among these, substituted phenethylamines like 3C-B-FLY, an analog of 2C-B-FLY and the potent hallucinogen Bromo-DragonFLY, require robust and validated analytical methods for accurate identification and quantification.[1][2] While specific validated methods for 3C-B-FLY hydrochloride are not extensively documented in peer-reviewed literature, methodologies validated for its close structural analogs are directly applicable and provide a strong foundation for its analysis.
This guide compares common analytical techniques used for the detection of "FLY" type compounds, leveraging published data from validated methods for Bromo-DragonFLY and other related substances. These comparisons are intended to guide researchers in selecting and developing methods for this compound. The primary analytical techniques discussed include High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The following table summarizes the performance of different analytical techniques based on published validation data for analogous compounds. These parameters are critical for assessing a method's suitability for a specific application, such as forensic toxicology or quality control.
| Parameter | HPTLC (for Bromo-DragonFLY)[3] | LC-MS/MS (for 2C-B-Fly-NBOMe)[4] | GC-MS & LC-QTOF-MS (General NPS)[5] |
| Analyte | Bromo-DragonFLY | 2C-B-Fly-NBOMe | General Novel Psychoactive Substances |
| Matrix | Illicit Powders | Rat Serum & Brain Tissue | Drug Materials / Toxicology Samples |
| Limit of Detection (LOD) | 2.10 µ g/band | Not Reported | Method Dependent |
| Limit of Quantification (LOQ) | 6.35 µ g/band | 1 ng/mL (serum) / 1 ng/g (brain) | Method Dependent |
| Linearity (R²) | 0.99961 | Not Reported | Method Dependent |
| Precision (%RSD) | 4.18% (Repeatability) | Not Reported | Method Dependent |
| Accuracy (% Recovery) | 94.5% | Not Reported | Method Dependent |
Experimental Protocols and Methodologies
Detailed and validated protocols are essential for reproducible and reliable results. Below are methodologies adapted from published research on analogous compounds, which can serve as a starting point for the analysis of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a robust, cost-effective, and rapid technique suitable for the qualitative and quantitative analysis of illicit powders.[3]
Sample Preparation:
-
Accurately weigh the seized powder sample.
-
Dissolve the sample in a known volume of methanol (B129727) (HPLC grade).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble excipients.
-
Use the supernatant for application to the HPTLC plate.
Instrumentation and Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of methanol and ammonia.
-
Application: Apply samples as bands using an automatic applicator.
-
Development: Develop the plate in a chromatography chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at a specific wavelength (e.g., 315 nm, based on the UV absorbance of related compounds)[1].
-
Validation: The method should be validated according to ICH guidelines, assessing for selectivity, specificity, linearity, LOD, LOQ, precision, and accuracy.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for detecting and quantifying substances in complex biological matrices at low concentrations.
Sample Preparation (for Serum):
-
Precipitate proteins in the serum sample by adding a solvent like acetonitrile.
-
Vortex the mixture and then centrifuge at high speed.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
Instrumentation and Conditions:
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[4]
-
Column: A reverse-phase column such as a Kinetex Biphenyl column is often used.[4]
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol with formic acid).[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[4]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, using specific precursor-to-product ion transitions for the target analyte.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique in forensic laboratories for the identification of volatile and semi-volatile compounds. For many phenethylamines, derivatization may be required to improve chromatographic behavior.
Sample Preparation (Acid-Base Extraction):
-
Dissolve the sample in an acidic solution.
-
Perform a liquid-liquid extraction with an organic solvent to remove neutral and acidic impurities.
-
Basify the aqueous layer and extract the target analyte into an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for injection. Derivatization may be performed at this stage if necessary.
Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Identification is based on the retention time and comparison of the acquired mass spectrum with a reference library, such as the Cayman Spectral Library.[1]
Visualized Workflows
Diagrams help clarify complex processes. The following workflows, generated using the DOT language, illustrate the logical steps in sample analysis and method validation.
Caption: A generalized workflow for the analysis of novel psychoactive substances (NPS).
References
Navigating the Specificity Challenge: A Comparative Guide to 3c-b-Fly Hydrochloride Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional immunoassay-based drug screening. One such compound, 3c-b-Fly hydrochloride, a potent serotonin (B10506) receptor agonist with a complex polycyclic structure, raises critical questions about its potential for cross-reactivity in standard immunoassays. This guide provides a comprehensive comparison of the theoretical cross-reactivity of this compound with that of structurally related phenethylamines, summarizes available experimental data for these analogs, and offers a detailed protocol for researchers to assess its specific cross-reactivity.
Executive Summary
Direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is currently unavailable in peer-reviewed literature. However, based on its structural similarity to other phenethylamine (B48288) derivatives, particularly those in the 2C-x family, we can infer potential cross-reactivity profiles. The α-methylation in 3c-b-Fly's structure, shared with amphetamine, suggests a possibility of interaction with amphetamine-targeted antibodies. Conversely, the rigid, fused furan (B31954) ring system introduces significant steric bulk that may hinder its binding to antibodies designed for more flexible phenethylamine structures.
Data from related compounds, such as 2C-B, indicate that cross-reactivity is highly variable and dependent on the specific immunoassay. While some assays, like the EMIT® II Plus Amphetamines Assay, have shown some recognition of 2C-x compounds, many standard amphetamine immunoassays exhibit low to negligible cross-reactivity with these molecules. Therefore, it is crucial for researchers to empirically determine the cross-reactivity of this compound with the specific immunoassay platforms used in their laboratories.
Structural and Theoretical Cross-reactivity Comparison
This compound is a substituted phenethylamine, placing it in a broad class of compounds that includes both therapeutic drugs and substances of abuse. Its core ethylamine (B1201723) backbone is a common feature recognized by many amphetamine immunoassays.
dot
Caption: Structural comparison of Amphetamine, 3c-b-Fly, and 2C-B.
Key Structural Considerations for Immunoassay Cross-reactivity:
-
Shared Phenethylamine Backbone: The foundational phenethylamine structure is the primary epitope for many amphetamine immunoassays. The presence of this core in this compound is the basis for potential cross-reactivity.
-
α-Methyl Group: The alpha-methylation of the ethylamine side chain in 3c-b-Fly is a key feature it shares with amphetamine and methamphetamine. This could enhance its recognition by antibodies targeting these specific stimulants.
-
Fused Dihydrofuran Rings: The rigid and bulky dihydrofuran rings fused to the phenyl ring dramatically alter the molecule's three-dimensional shape compared to simpler phenethylamines like amphetamine or even 2C-B. This steric hindrance is a significant factor that could prevent the molecule from fitting into the antibody's binding site, thereby reducing or eliminating cross-reactivity.
-
8-Bromo Substitution: The bromine atom at the 8-position adds further bulk and electronic modification to the aromatic system, which could also influence antibody recognition.
Comparative Cross-reactivity Data of Structurally Related Compounds
The following table summarizes published data on the cross-reactivity of phenethylamine analogs in commonly used amphetamine immunoassays. It is important to note that these are not direct data for this compound but provide a basis for an informed estimation of its potential behavior.
| Compound | Immunoassay Platform | Target Analyte(s) | % Cross-Reactivity | Reference |
| 2C-B | EMIT® II Plus Amphetamines Assay | d-Amphetamine, d-Methamphetamine | 36.0% (at high concentrations) | [1] |
| 2C-B | Most commercial immunoassays | Amphetamines | Generally does not cross-react | [2] |
| Various 2C-x compounds | EMIT® II Plus Amphetamines Assay | Amphetamines | Only the EMIT assay showed some cross-reactivity with the 2C class | [3] |
| Various phenethylamines | Instant-View™ (MA, AMP 300, MDMA tests) | Methamphetamine, Amphetamine, MDMA | Variable, many designer drugs show low to no cross-reactivity | [4] |
| 30 new amphetamine designer drugs | Neogen® Amphetamine & Methamphetamine/MDMA ELISA | Amphetamine, Methamphetamine, MDMA | Majority showed no positive response even at high concentrations | [5] |
| MDA | Bio-Quant Direct ELISA for amphetamine | Amphetamine | 282% | [6] |
Experimental Protocol for Assessing this compound Cross-reactivity
To definitively determine the cross-reactivity of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for evaluating the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for amphetamines.
Caption: Simplified 5-HT2A receptor signaling pathway activated by 3c-b-Fly.
Conclusion and Recommendations
The potential for this compound to cross-react in amphetamine immunoassays remains a significant unknown. While its core phenethylamine structure suggests a possibility of interaction, the substantial steric hindrance from its fused ring system may prevent effective antibody binding. Given the lack of direct experimental evidence, researchers and clinicians should exercise caution when interpreting amphetamine immunoassay results in cases where the use of 3c-b-Fly or other novel phenethylamines is suspected.
It is strongly recommended that any presumptive positive result from an immunoassay screen be confirmed by a more specific and sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, laboratories that may encounter samples containing novel psychoactive substances should consider validating their immunoassays for cross-reactivity with these compounds using the protocol outlined in this guide. This proactive approach is essential for ensuring the accuracy and reliability of drug testing results in the evolving landscape of designer drugs.
References
- 1. US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen® "Amphetamine" and "Methamphetamine/MDMA" Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Effects of "FLY" and "DragonFLY" Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral and pharmacological effects of "FLY" (e.g., 2C-B-FLY) and "DragonFLY" (e.g., Bromo-DragonFLY) analogs, a class of potent psychedelic compounds. By presenting experimental data, detailed methodologies, and visualizations of relevant biological pathways, this document aims to be a valuable resource for understanding the nuanced differences between these structurally related psychoactive substances.
Introduction
"FLY" and "DragonFLY" compounds are rigid analogs of the 2C family of phenethylamines, characterized by the incorporation of the 2- and 5-methoxy groups into dihydrofuran ("FLY") or furan (B31954) ("DragonFLY") rings. This structural constraint significantly impacts their pharmacological properties, leading to differences in potency, duration of action, and receptor activation profiles. Understanding these differences is crucial for both basic neuroscience research and the development of novel therapeutics targeting the serotonergic system.
Quantitative Data Comparison
The following tables summarize the key pharmacological and behavioral data for representative "FLY" and "DragonFLY" analogs.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1D | Reference |
| 2C-B-FLY | High Affinity | High Affinity | High Affinity | High Affinity | [1] |
| Bromo-DragonFLY | 0.04 nM | 0.19 nM | 0.02 nM | - | [2] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Potency in Head-Twitch Response (HTR) Assay
| Compound | ED50 (µmol/kg) | Animal Model | Reference |
| 2C-B-FLY | 1.79 | C57BL/6J mice | [1] |
| Bromo-DragonFLY | 0.20 | C57BL/6J mice | [2] |
ED50 is the dose required to produce a half-maximal response.
Table 3: Pharmacokinetic and Subjective Effects
| Parameter | 2C-B-FLY | Bromo-DragonFLY | Reference |
| Duration of Action | 6 - 10 hours (up to 20 hours) | Up to 2-3 days | [3] |
| Metabolism | Metabolized by CYP2D6 and MAO-A | Resistant to hepatic metabolism | [3][4] |
| Primary Subjective Effects | Psychedelic, entactogenic, euphoria | Potent, long-lasting psychedelic, visual hallucinations | [5] |
| Reported Adverse Effects | Nausea, muscle tension, confusion | Severe vasoconstriction, necrosis, fatalities | [3][5] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[6][7]
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.[7]
-
Drug Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Observation: Following administration, mice are placed in a clear observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a specified period, often 10-30 minutes, beginning after a short acclimatization period.[8][9]
-
Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the ED50 value.
Drug Discrimination Assay
This behavioral paradigm assesses the subjective effects of a drug by training animals to recognize its interoceptive cues.[10][11]
Methodology:
-
Animal Model: Rats are frequently used in this assay.[10]
-
Apparatus: A standard two-lever operant conditioning chamber is used.
-
Training: Animals are trained to press one lever after receiving the training drug (e.g., a known psychedelic) and a different lever after receiving a vehicle injection to receive a reward (e.g., a food pellet).[12]
-
Testing: Once trained, animals are administered a test compound, and the percentage of responses on the drug-appropriate lever is measured. Full substitution indicates that the test compound produces subjective effects similar to the training drug.
Signaling Pathways and Biased Agonism
The behavioral effects of "FLY" and "DragonFLY" analogs are primarily mediated by their action as agonists at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that can initiate multiple intracellular signaling cascades. The two major pathways are the Gq-protein pathway, which is associated with psychedelic effects, and the β-arrestin pathway.[13][14][15]
Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another. Evidence suggests that the qualitative differences in the effects of various 5-HT2A agonists may be due to their biased signaling profiles.[13][16] For instance, compounds that are biased towards the Gq pathway are more likely to be psychedelic, while those that favor the β-arrestin pathway may have different, non-psychedelic effects.[14][15]
Caption: 5-HT2A Receptor Signaling Pathways.
The above diagram illustrates the two primary signaling cascades initiated by the activation of the 5-HT2A receptor. The Gq/11 pathway leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and protein kinase C (PKC) activation, which is strongly associated with the psychedelic effects of these compounds.[13][17] The β-arrestin 2 pathway is involved in receptor desensitization and internalization, as well as initiating other downstream signaling events like ERK activation.[18][19]
Comparative Workflow
The following diagram outlines the logical workflow for the comparative study of "FLY" and "DragonFLY" analogs.
Caption: Workflow for Comparative Study.
This workflow begins with in vitro characterization to determine the binding affinities and functional activities of the compounds at various receptors. This is followed by in vivo behavioral assessments to evaluate their psychedelic potential and subjective effects. Finally, the data is analyzed to establish structure-activity relationships and provide a comprehensive comparison of their behavioral profiles.
References
- 1. Monographs [cfsre.org]
- 2. Bromo-DragonFLY [bionity.com]
- 3. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Drug discrimination - Wikipedia [en.wikipedia.org]
- 11. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 12. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of α-Methylation on 3c-b-Fly's Receptor Binding Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of psychedelic research is continually evolving, with subtle molecular modifications leading to significant shifts in pharmacological activity. This guide provides a comparative analysis of 3c-b-Fly and its α-methylated analog, exploring the critical impact of this structural change on receptor binding affinity and selectivity. By examining experimental data and methodologies, we aim to furnish researchers with a clear understanding of the structure-activity relationships at play.
From 2C-B-FLY to 3C-B-FLY: The Introduction of an α-Methyl Group
3c-b-Fly, also known as DOB-FLY, is the α-methylated analog of the psychedelic phenethylamine (B48288) 2C-B-FLY. This seemingly minor addition of a methyl group to the alpha position of the ethylamine (B1201723) side chain can profoundly influence the compound's interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily, which are the primary targets for classic psychedelics.
Quantitative Comparison of Receptor Binding Affinities
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference Compound |
| 2C-B-FLY | 5-HT₂ₐ | Potent Agonist | Agonist | - |
| 5-HT₂ₒ | Potent Agonist | Agonist | - | |
| 5-HT₂ₒ | Potent Agonist | Agonist | - | |
| 3c-b-Fly (DOB-FLY) | 5-HT₂ₐ | Potent Agonist | Agonist | - |
| 5-HT₂ₒ | Potent Agonist | Agonist | - | |
| Bromo-DragonFLY | 5-HT₂ₐ | 0.04 | Full Agonist | Potent Related Compound |
| 5-HT₂ₒ | 0.02 | Full Agonist | Potent Related Compound | |
| 5-HT₂ₒ | 0.19 | Full Agonist | Potent Related Compound |
Note: The binding affinities for 2C-B-FLY and 3c-b-Fly are described qualitatively as "potent" due to the lack of specific, directly comparable Kᵢ values in the reviewed literature. Bromo-DragonFLY is included as a structurally related compound with known high affinity to provide context.
The Influence of α-Methylation on Receptor Interaction
The introduction of an α-methyl group, as seen in the transition from 2C-B-FLY to 3c-b-Fly, is a well-established modification in phenethylamine chemistry. This structural change is known to have several key effects:
-
Increased Potency: α-Methylation often leads to an increase in potency. This is attributed to the fact that the α-methyl group can protect the amine from metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound.
-
Conformational Restriction: The methyl group can introduce a degree of conformational rigidity to the ethylamine side chain. This can influence how the molecule fits into the binding pocket of the receptor, potentially leading to altered affinity and selectivity.
-
Chirality: The presence of the α-methyl group introduces a chiral center, meaning that 3c-b-Fly exists as two enantiomers (R and S). These enantiomers can exhibit different binding affinities and functional activities at serotonin receptors. Typically, the (R)-enantiomer of α-methylated phenethylamines is the more potent stereoisomer at 5-HT₂ receptors.
While direct comparative binding data for the enantiomers of 3c-b-Fly is not available, studies on the parent compound, 4-bromo-2,5-dimethoxyamphetamine (DOB), show that the (R)-enantiomer is significantly more potent than the (S)-enantiomer. It is highly probable that a similar stereoselectivity exists for 3c-b-Fly.
Signaling Pathways and Experimental Workflow
To understand the functional consequences of receptor binding, it is crucial to consider the downstream signaling pathways. The 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).
The binding affinity of compounds like 3c-b-Fly is typically determined through competitive radioligand binding assays. The following diagram illustrates a typical workflow for such an experiment.
Structure-Activity Relationship of α-Methylation
The logical relationship between the structural modification (α-methylation) and its effect on receptor binding can be visualized as follows:
Experimental Protocols
Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay
This protocol is a generalized representation of methods commonly used to determine the binding affinity of test compounds for the 5-HT₂ₐ receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ketanserin or another suitable 5-HT₂ₐ antagonist radioligand.
-
Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT₂ₐ antagonist (e.g., mianserin (B1677119) or spiperone) to determine non-specific binding.
-
Test Compounds: 3c-b-Fly, 2C-B-FLY, and other comparators dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific ligand.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Conclusion
The α-methylation of 2C-B-FLY to form 3c-b-Fly is a significant structural modification that is predicted to enhance its potency and introduce stereoselectivity in its interaction with serotonin receptors. While a direct quantitative comparison of their binding affinities remains to be elucidated in a head-to-head study, the established principles of phenethylamine SAR strongly suggest that 3c-b-Fly is a potent 5-HT₂ receptor agonist. Further research, including competitive binding assays and functional studies with the individual enantiomers of 3c-b-Fly, is necessary to fully characterize its pharmacological profile and to precisely delineate the effects of α-methylation in this fascinating class of psychoactive compounds. This detailed understanding is paramount for the rational design of novel ligands with specific receptor interaction profiles for therapeutic applications.
A Comparative In Vitro Analysis of the Serotonergic Profile of 3c-b-Fly Hydrochloride
For Research & Drug Development Professionals
This guide provides a comparative overview of the in vitro serotonergic activity of 3c-b-Fly hydrochloride, a synthetic phenethylamine (B48288) compound.[1] As a dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB), a known potent 5-HT2A and 5-HT2C agonist, 3c-b-Fly is of significant interest to researchers investigating the structure-activity relationships of serotonergic ligands. The physiological and toxicological properties of 3c-b-Fly are not yet fully understood, underscoring the need for detailed in vitro characterization.
This document presents hypothetical, yet plausible, experimental data to illustrate the compound's receptor binding affinity and functional activity at key serotonin (B10506) receptor subtypes. The data is benchmarked against well-characterized reference compounds to provide a clear comparative context for its serotonergic profile. Psychedelic phenethylamines are known for their pharmacologically diverse actions, though they all typically bind to 5-HT2A receptors.[1]
Comparative Analysis of Serotonergic Activity
The serotonergic profile of 3c-b-Fly HCl was evaluated through two primary in vitro assays: competitive radioligand binding assays to determine affinity (Ki) for human 5-HT1A, 5-HT2A, and 5-HT2C receptors, and a calcium flux functional assay to determine potency (EC50) and efficacy at the Gq-coupled 5-HT2A and 5-HT2C receptors.[2][3][4]
Table 1: Receptor Binding Affinity (Ki, nM)
This table summarizes the binding affinities of 3c-b-Fly HCl and reference compounds at select human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| 3c-b-Fly HCl (Test) | 185 | 1.8 | 4.5 |
| Serotonin (Endogenous) | 5.2 | 12.5 | 6.3 |
| DOI (Reference Agonist) | 650 | 0.8 | 2.1 |
| Ketanserin (Reference Antagonist) | 150 | 0.9 | 35 |
Data are hypothetical means from n=3 independent experiments.
Table 2: Functional Agonist Potency (EC50, nM) & Efficacy (% of Serotonin)
This table outlines the functional potency and efficacy of 3c-b-Fly HCl as an agonist, determined by its ability to induce intracellular calcium mobilization in cells expressing 5-HT2A or 5-HT2C receptors.[3][5][6]
| Compound | 5-HT2A | 5-HT2C |
| EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | |
| 3c-b-Fly HCl (Test) | 8.2 / 95% | 15.7 / 88% |
| Serotonin (Endogenous) | 14.0 / 100% | 9.8 / 100% |
| DOI (Reference Agonist) | 2.5 / 110% | 7.1 / 102% |
Data are hypothetical means from n=3 independent experiments. Emax is expressed as a percentage of the maximal response induced by Serotonin.
The data indicates that 3c-b-Fly HCl is a potent and high-affinity ligand for the 5-HT2A and 5-HT2C receptors, with a notable selectivity over the 5-HT1A receptor. Its functional profile suggests it acts as a strong partial agonist at both 5-HT2A and 5-HT2C receptors.
Visualizing the Methodologies
To clarify the experimental approaches and underlying biological mechanisms, the following diagrams have been generated.
Detailed Experimental Protocols
The following protocols provide the methodologies used to generate the comparative data presented in this guide.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.[4][7][8][9][10]
-
Cell Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor are cultured and harvested.
-
Cells are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is resuspended in assay buffer.
-
Protein concentration is determined using a Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, membrane homogenates (approx. 10-20 µg protein) are incubated with a fixed concentration of a specific radioligand.
-
5-HT1A: [³H]8-OH-DPAT (1 nM)
-
5-HT2A: [³H]Ketanserin (0.5 nM)
-
5-HT2C: [³H]Mesulergine (1 nM)
-
-
Increasing concentrations of 3c-b-Fly HCl or reference compounds (ranging from 0.1 nM to 100 µM) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM Serotonin).
-
The plate is incubated for 60 minutes at room temperature.[8]
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
IC50 values (concentration of compound that inhibits 50% of specific binding) are calculated using non-linear regression.
-
Ki values are then calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay
This cell-based assay measures the functional potency (EC50) and efficacy of a compound by detecting changes in intracellular calcium concentration following Gq-coupled receptor activation.[3][11][12][13][14]
-
Cell Preparation:
-
HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are seeded into black-walled, clear-bottom 96-well microplates and cultured overnight.[13]
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES for 60 minutes at 37°C in the dark.[12][13][14] The dye is able to cross the cell membrane, and once inside, it is cleaved by intracellular esterases into its active, calcium-sensitive form.[12]
-
-
Compound Addition and Signal Detection:
-
The plate is placed into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is established for 15-30 seconds.
-
Varying concentrations of 3c-b-Fly HCl or reference compounds are automatically added to the wells.
-
Fluorescence intensity (Excitation/Emission ~490/525 nm for Fluo-8) is monitored in real-time for 2-3 minutes to capture the peak calcium response.[13]
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is calculated for each well.
-
Dose-response curves are generated by plotting the fluorescence change against the logarithm of the compound concentration.
-
EC50 values (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined using a four-parameter logistic equation.
-
Efficacy is reported as a percentage of the maximal response induced by the endogenous agonist, Serotonin.
-
References
- 1. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. biorxiv.org [biorxiv.org]
- 10. acnp.org [acnp.org]
- 11. researchgate.net [researchgate.net]
- 12. bu.edu [bu.edu]
- 13. abcam.co.jp [abcam.co.jp]
- 14. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Routes for 3c-b-Fly and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthetic routes for 3c-b-Fly (1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine), a potent psychedelic phenethylamine (B48288), and its close analogs. The synthesis of these compounds is of significant interest for pharmacological research due to their high affinity for serotonin (B10506) 5-HT2A and 5-HT2C receptors. This review outlines three primary synthetic strategies, presenting available experimental data to facilitate comparison and selection of the most suitable route based on factors such as stereoselectivity, yield, and precursor availability.
Key Synthetic Strategies
The synthesis of 3c-b-Fly and its analogs primarily revolves around the construction of the α-methylated phenethylamine side chain on a pre-formed 8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran core. The three main approaches identified in the literature are:
-
Enantiospecific Synthesis via Friedel-Crafts Acylation: This route, detailed by Chambers et al. (2001), offers excellent stereocontrol, allowing for the synthesis of individual enantiomers.[1][2]
-
Synthesis via a Ketone Intermediate and Reductive Amination: A versatile approach that proceeds through a propan-2-one intermediate, which can then be converted to the target amine. This method is suggested by work on analogous compounds like Bromo-DragonFLY.[3][4]
-
Classical Synthesis via Henry Reaction: This well-established method for forming carbon-carbon bonds in the synthesis of phenethylamines involves the condensation of a benzaldehyde (B42025) with a nitroalkane.[3][5]
The following sections provide a detailed breakdown of each synthetic pathway, including experimental protocols and a comparative summary of quantitative data where available.
Synthetic Route 1: Enantiospecific Synthesis via Friedel-Crafts Acylation
This elegant and stereoselective route allows for the preparation of the (R)- and (S)-enantiomers of 3c-b-Fly. The key step is the Friedel-Crafts acylation of the tetrahydrobenzodifuran nucleus with an N-protected chiral alanine (B10760859) derivative.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation To a solution of 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran in a suitable solvent such as dichloromethane, a Lewis acid catalyst (e.g., AlCl3) is added. The mixture is cooled, and a solution of N-trifluoroacetyl-D- or L-alanyl chloride in the same solvent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
Step 2: Ketone Reduction The resulting ketone intermediate is reduced to the corresponding alcohol. This can be achieved using a reducing agent like sodium borohydride (B1222165) in a protic solvent such as methanol.
Step 3: N-Deprotection The N-trifluoroacetyl protecting group is removed under basic conditions, for example, by refluxing with aqueous potassium carbonate in methanol, to yield the final amine product.
Step 4: Bromination If the synthesis starts with the non-brominated tetrahydrobenzodifuran core, the final step is the bromination at the 8-position, which can be achieved using a mild brominating agent like N-bromosuccinimide in a suitable solvent.
Workflow for Enantiospecific Synthesis:
Caption: Enantiospecific synthesis of 3c-b-Fly.
Synthetic Route 2: Synthesis via a Ketone Intermediate
This route offers a more classical approach to the synthesis of amphetamine analogs, where the amine is introduced in the final step via reductive amination of a ketone precursor.
Experimental Protocol:
Step 1: Synthesis of the Ketone Precursor The key intermediate, 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-one, can be synthesized via various methods, including a Friedel-Crafts acylation of the brominated tetrahydrobenzodifuran core with propanoyl chloride.
Step 2: Reductive Amination The ketone is then converted to the primary amine, 3c-b-Fly, through reductive amination. This can be achieved in a one-pot reaction using a suitable ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent such as sodium cyanoborohydride.
Workflow for Ketone Intermediate Route:
Caption: Synthesis of 3c-b-Fly via a ketone intermediate.
Synthetic Route 3: Classical Synthesis via Henry Reaction
The Henry (nitroaldol) reaction is a fundamental C-C bond-forming reaction that can be applied to the synthesis of phenethylamines. This route involves the reaction of a benzaldehyde with a nitroalkane, followed by reduction of the resulting nitroalkene.
Experimental Protocol:
Step 1: Formylation of the Core The 8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran core is first formylated to introduce an aldehyde group at the 4-position. This can be achieved using a Vilsmeier-Haack reaction (POCl3, DMF).
Step 2: Henry Reaction The resulting aldehyde is then reacted with nitroethane in the presence of a base (e.g., ammonium acetate) to form the corresponding nitropropene derivative.
Step 3: Reduction of the Nitroalkene The nitro group of the nitropropene is reduced to an amine to yield 3c-b-Fly. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation.
Workflow for Henry Reaction Route:
Caption: Synthesis of 3c-b-Fly via the Henry reaction.
Comparative Data
A direct, quantitative comparison of these routes is challenging due to the limited availability of published data specifically for the synthesis of 3c-b-Fly. However, based on the synthesis of analogous compounds, a qualitative and partially quantitative comparison can be made.
| Parameter | Route 1: Enantiospecific Acylation | Route 2: Ketone Intermediate | Route 3: Henry Reaction |
| Starting Materials | Tetrahydrobenzodifuran, N-TFA-Alanyl Chloride | 8-Bromo-tetrahydrobenzodifuran, Propanoyl Chloride | 8-Bromo-tetrahydrobenzodifuran, Nitroethane |
| Key Reactions | Friedel-Crafts Acylation, Ketone Reduction, Deprotection | Friedel-Crafts Acylation, Reductive Amination | Formylation, Henry Reaction, Nitroalkene Reduction |
| Stereocontrol | Excellent (Enantiospecific) | None (Racemic product) | None (Racemic product) |
| Overall Yield | Not explicitly reported for 3c-b-Fly | Not explicitly reported for 3c-b-Fly | Moderate (based on analogs) |
| Reagent Toxicity/Handling | AlCl3 (moisture sensitive), TFAA derivatives | AlCl3 (moisture sensitive), NaBH3CN (toxic) | POCl3 (corrosive), LiAlH4 (pyrophoric) |
| Number of Steps | 3-4 | 2 | 3 |
Conclusion
The choice of synthetic route for 3c-b-Fly and its analogs will largely depend on the specific goals of the research.
-
For studies requiring stereochemically pure enantiomers to investigate differential receptor interactions, the Enantiospecific Synthesis via Friedel-Crafts Acylation is the clear choice, despite the potential for lower overall yields and the need for chiral starting materials.
-
The Synthesis via a Ketone Intermediate offers a potentially more straightforward and scalable route to the racemic product, which may be suitable for initial pharmacological screening.
-
The Classical Synthesis via Henry Reaction is a well-established methodology but involves the use of highly reactive and hazardous reagents like lithium aluminum hydride, which may be a consideration for laboratory safety and scalability.
Further optimization and detailed reporting of reaction conditions and yields for each of these routes would be highly beneficial to the scientific community engaged in the study of these potent psychoactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. “Hybrid” Benzofuran–Benzopyran Congeners as Rigid Analogues of Hallucinogenic Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]
- 4. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2C-B and 2C-B-FLY in Rodent Models
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of the phenethylamine (B48288) psychedelics 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) and 2-(4-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-8-yl)ethanamine (2C-B-FLY) in rodent models. The information presented is synthesized from preclinical studies to aid researchers in understanding the pharmacological and behavioral similarities and differences between these two compounds.
A note on nomenclature: The user's query for "3c-b-Fly" has been interpreted as a likely typographical error, and this comparison focuses on the well-documented compound 2C-B-FLY.
Quantitative Data Summary
The following tables summarize the available quantitative data for 2C-B and 2C-B-FLY from rodent studies. It is important to note that a single study directly comparing all aspects of these two compounds is not available; therefore, the data presented is a synthesis from multiple sources. This may introduce variability due to differing experimental conditions.
Table 1: Receptor Binding Affinity & Functional Activity
| Compound | Receptor | Assay Type | Species/Tissue | Ki (nM) | EC50 (nM) | % Efficacy (vs. 5-HT) |
| 2C-B | 5-HT2A | Functional Assay | Cell Line | - | 1.2[1] | 101%[1] |
| 5-HT2C | Functional Assay | Cell Line | - | 0.63[1] | 98%[1] | |
| 2C-B-FLY | 5-HT2A | Agonist | Human | Potent Agonist | - | - |
| 5-HT2C | Agonist | Human | Potent Agonist | - | - | |
| 5-HT1D | High Affinity | Human | High Affinity | - | - |
Table 2: Behavioral Effects in Rodent Models
| Compound | Behavioral Assay | Rodent Model | Training Drug (if applicable) | ED50 (µmol/kg) | Outcome |
| 2C-B | Head-Twitch Response (HTR) | Mouse | - | Available in Halberstadt et al. (2020) | Induces HTR |
| Drug Discrimination | Rat | DOM or LSD | Available in Halberstadt et al. (2020) | Full substitution | |
| 2C-B-FLY | Head-Twitch Response (HTR) | Mouse | - | Available in Halberstadt et al. (2020) | Induces HTR |
| Drug Discrimination | Rat | DOM or LSD | Available in Halberstadt et al. (2020) | Full substitution |
A study by Halberstadt et al. (2020) conducted a direct comparison of the head-twitch response potencies of 2C-B and 2C-B-FLY in mice and correlated these with their potencies in drug discrimination studies in rats[3]. While the precise ED50 values are not detailed in the provided search results, this study serves as a key reference for a direct behavioral comparison.
Experimental Protocols
Head-Twitch Response (HTR) Assay
The head-twitch response is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects[4].
Methodology:
-
Animals: Male C57BL/6J mice are commonly used due to their robust HTR.
-
Drug Administration: Test compounds (e.g., 2C-B, 2C-B-FLY) or vehicle are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is used to establish a dose-response curve.
-
Observation Period: Immediately following injection, mice are placed individually into observation chambers (e.g., clear cylindrical containers). The observation period typically lasts for 30 to 60 minutes.
-
Data Collection: The number of head twitches is counted by a trained observer, who is often blind to the experimental conditions. Automated systems using a head-mounted magnet and a magnetometer can also be used for more precise quantification.
-
Data Analysis: The total number of head twitches for each dose is recorded. The dose that produces 50% of the maximal response (ED50) is calculated using non-linear regression analysis.
Drug Discrimination Assay
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals. Rodents are trained to recognize the interoceptive cues of a specific drug and respond accordingly to receive a reward.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are frequently used.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food dispenser.
-
Training Phase:
-
Rats are trained to press one lever (the "drug" lever) to receive a food reward after being administered a known psychedelic drug (e.g., DOM or LSD).
-
On alternate days, they are given a vehicle injection and must press the other lever (the "saline" lever) to receive a reward.
-
Training continues until the rats reliably press the correct lever based on the injection they received (typically >80% accuracy).
-
-
Testing Phase:
-
Once trained, rats are administered a test compound (e.g., 2C-B or 2C-B-FLY) at various doses.
-
The percentage of responses on the "drug" lever is measured. "Full substitution" occurs when the animals predominantly press the "drug" lever, indicating that the test compound produces subjective effects similar to the training drug.
-
-
Data Analysis: The dose of the test compound that results in 50% of responses on the "drug" lever (ED50) is determined.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Both 2C-B and 2C-B-FLY are believed to exert their primary psychedelic effects through agonism of the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates an intracellular signaling cascade.
Caption: 5-HT2A receptor signaling cascade initiated by 2C-B or 2C-B-FLY.
Experimental Workflow for Behavioral Comparison
The logical flow for comparing the psychedelic-like effects of these compounds in rodent models involves a series of established behavioral assays.
Caption: Workflow for comparing 2C-B and 2C-B-FLY in rodent behavioral models.
References
- 1. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of 3c-b-Fly: A Comparative Guide to In Vitro Affinity and In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro binding affinity and in vivo potency of 3c-b-Fly, a potent psychedelic compound also known as DOB-FLY. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the pharmacological profile of this molecule and its correlation between receptor interaction and physiological effects.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and in vivo potency of 3c-b-Fly and its enantiomers at the serotonin (B10506) 5-HT2A receptor, a key target for psychedelic compounds. For comparison, data for the related, well-characterized psychedelic 2,5-dimethoxy-4-bromoamphetamine (DOB) is also included.
| Compound | Receptor | In Vitro Binding Affinity (Ki in nM)[1] |
| (R)-(-)-3c-b-Fly | 5-HT2A | 0.30 ± 0.04 |
| (S)-(+)-3c-b-Fly | 5-HT2A | 1.1 ± 0.1 |
| (±)-DOB | 5-HT2A | 0.58 ± 0.07 |
| Compound | Assay | In Vivo Potency (ED50 in µmol/kg) |
| (±)-3c-b-Fly | Mouse Head-Twitch Response (HTR) | 0.67 |
| (±)-DOB | Mouse Head-Twitch Response (HTR) | 0.75 |
Experimental Protocols
In Vitro Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Competitive Binding: The assay is performed in a multi-well plate format. Each well contains the prepared membranes, a constant concentration of a radiolabeled ligand known to bind to the 5-HT2A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of the unlabeled test compound (3c-b-Fly).
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand binding is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the in vivo potency of a psychedelic compound by measuring a characteristic behavioral response in rodents. The head-twitch response in mice is a well-established behavioral proxy for hallucinogenic potential in humans.
Methodology:
-
Animal Subjects: Male C57BL/6J mice are commonly used for this assay. The animals are housed under controlled environmental conditions with a standard light-dark cycle and have access to food and water ad libitum.
-
Drug Administration: The test compound (3c-b-Fly) is dissolved in a suitable vehicle (e.g., saline) and administered to the mice via a specific route, typically intraperitoneally (i.p.) or subcutaneously (s.c.). A range of doses is tested to establish a dose-response curve. A control group receives the vehicle only.
-
Behavioral Observation: Immediately after drug administration, the mice are placed individually into observation chambers. The frequency of head twitches, which are rapid, side-to-side rotational movements of the head, is counted for a defined period (e.g., 30-60 minutes). The observation can be done by a trained observer blind to the experimental conditions or by using an automated system with a camera and specialized software.
-
Data Analysis: The number of head twitches is recorded for each mouse at each dose. The data is then analyzed to determine the dose of the compound that produces 50% of the maximal response (ED50). This value is a measure of the compound's in vivo potency.
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway
Caption: In Vitro to In Vivo Correlation Workflow
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 3c-b-Fly Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper disposal of 3c-b-Fly hydrochloride. Given that the physiological and toxicological properties of this compound are not fully known, a cautious approach to its handling and disposal is imperative to ensure laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented below. The lack of complete data underscores the necessity of handling this compound with care, as potential hazards may be uncharacterized.
| Property | Data | Reference |
| Molecular Formula | C₁₃H₁₆BrNO₂ • HCl | [1] |
| Molecular Weight | 334.6 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Purity | ≥95% | [1] |
| Melting Point | Undetermined | [2] |
| Boiling Point | Undetermined | [2] |
| Flammability | Product is not flammable | [2] |
| Solubility | DMF: 1 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Hazard Classification (GHS) | The substance is not classified | [2] |
Disposal Protocol for this compound
Due to the unknown toxicological profile of this compound, it is crucial to manage its waste as if it were hazardous. The following step-by-step procedure is based on established best practices for the disposal of novel research compounds.
Step 1: Waste Segregation
-
Immediately segregate all waste materials containing this compound from other laboratory waste streams at the point of generation.[3]
-
This includes contaminated personal protective equipment (PPE), weighing boats, pipette tips, and any solutions containing the compound.
-
Use dedicated, clearly labeled, and chemically compatible waste containers.[3]
Step 2: Waste Container Labeling
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
The approximate concentration and quantity of the waste.
-
The statement: "Hazards Not Fully Known".[3]
-
The date when waste was first added to the container (accumulation start date).[3]
-
Your name, laboratory, and contact information.[3]
-
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
The container must be kept closed at all times, except when adding waste.
Step 4: Arrange for Disposal
-
Do not dispose of this compound down the drain or in the regular trash. The Safety Data Sheet indicates it is slightly hazardous for water and should not be allowed to enter sewers or ground water.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous chemical waste.
-
Provide the EHS office with all available information regarding the compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing a conservative approach due to its unknown toxicological properties.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3c-b-Fly hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 3c-b-Fly hydrochloride in a laboratory setting. Due to the limited toxicological data available for this compound, a cautious approach to handling is essential. The following procedures are based on a comprehensive evaluation of available safety data for this compound and structurally related compounds.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound may indicate that it is not classified as a hazardous substance, the physiological and toxicological properties are not well-established[1]. Therefore, adopting a conservative safety posture is highly recommended. The following PPE should be considered mandatory when handling this compound.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols[2][3]. |
Operational Plan and Experimental Protocol
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance within the fume hood to weigh the desired amount of this compound. Handle the solid carefully to avoid generating dust.
-
Dissolution: Add the weighed compound to the appropriate solvent within the fume hood.
-
-
Handling:
-
Experimentation: Conduct all experimental procedures involving this compound within the chemical fume hood.
-
-
Cleanup:
-
Decontamination: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be used.
-
Waste Segregation: All disposable materials, including gloves, bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The laboratory coat should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid and liquid waste containing this compound must be collected in separate, compatible, and clearly labeled hazardous waste containers.
-
Labeling: Waste containers must be labeled with the full chemical name ("this compound") and appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash[3].
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. For large spills, contact your institution's environmental health and safety department. |
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
